1,10-Dibromodecane-D20
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,10-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20Br2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQHJCOHNAFHRE-KHKAULECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCBr)CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,10-Dibromodecane-D20 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and applications of 1,10-Dibromodecane-D20, a deuterated analog of 1,10-Dibromodecane. This document is intended for professionals in research and development who require a stable, isotopically labeled internal standard for quantitative analytical techniques.
Core Chemical Properties and Structure
This compound is a saturated hydrocarbon chain with bromine atoms at the terminal positions, where all 20 hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of the non-deuterated analog or related compounds.
Quantitative Data Summary
The following tables summarize the key chemical and physical properties of this compound and its non-deuterated counterpart for comparison.
| Property | This compound | 1,10-Dibromodecane (for comparison) |
| Molecular Formula | C₁₀D₂₀Br₂ | C₁₀H₂₀Br₂[1][2][3] |
| Molecular Weight | 320.20 g/mol [4] | 300.07 g/mol [1][2] |
| CAS Number | 150017-88-2[3] | 4101-68-2[1][2][3][5] |
| Appearance | Expected to be a colorless to beige crystalline solid. | Beige to brown crystalline low melting solid.[3] |
| Melting Point | Data not available; expected to be similar to the non-deuterated form. | 25-27 °C[5] |
| Boiling Point | Data not available; expected to be similar to the non-deuterated form. | 160 °C at 15 mmHg[5] |
| Density | Data not available; expected to be slightly higher than the non-deuterated form. | 1.335 g/mL at 25 °C[5] |
| Solubility | Insoluble in water; soluble in organic solvents. | Insoluble in water.[3] |
Chemical Structure
The structure of this compound consists of a linear ten-carbon chain where each carbon is fully deuterated, and the terminal carbons are bonded to bromine atoms.
Structural Representation:
Br-(CD₂)₁₀-Br
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS or LC-MS).[4] The co-elution of the deuterated standard with the analyte of interest allows for correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.[6][7]
General Protocol for Use as an Internal Standard in GC-MS Analysis
This protocol provides a general methodology for the quantification of an analyte (e.g., 1,10-Dibromodecane) in a sample matrix using this compound as an internal standard.
1. Preparation of Stock Solutions:
- Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte (e.g., 1,10-Dibromodecane) in a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of 1 mg/mL.
- Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
2. Preparation of Calibration Standards:
- Create a series of calibration standards by spiking a known volume of the analyte stock solution into a series of volumetric flasks to achieve a range of concentrations that bracket the expected sample concentration.
- Add a fixed amount of the internal standard stock solution to each calibration standard.
- Dilute to the final volume with the solvent.
3. Sample Preparation:
- To a known volume or weight of the sample, add the same fixed amount of the internal standard stock solution as was added to the calibration standards.
- Perform the necessary extraction and cleanup procedures to isolate the analyte and internal standard from the sample matrix.
4. GC-MS Analysis:
- Inject a fixed volume of each calibration standard and prepared sample into the GC-MS system.
- Develop a suitable GC method to achieve chromatographic separation of the analyte and internal standard from other matrix components.
- Operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for both the analyte and the deuterated internal standard.
5. Data Analysis:
- Integrate the peak areas of the analyte and the internal standard in each chromatogram.
- Calculate the response ratio (analyte peak area / internal standard peak area) for each calibration standard and sample.
- Construct a calibration curve by plotting the response ratio versus the concentration of the analyte in the calibration standards.
- Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.
Visualizations
Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard
The following diagram illustrates the typical workflow for a quantitative analysis experiment utilizing this compound as an internal standard.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Conceptual Synthesis Pathway
Caption: Conceptual synthesis pathway for this compound.
References
- 1. 1,10-Dibromodecane | C10H20Br2 | CID 221483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,10-二溴癸烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 1,10-Dibromodecane | 4101-68-2 [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
1,10-Dibromodecane-D20 physical characteristics and appearance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1,10-Dibromodecane-D20, a deuterated analogue of 1,10-dibromodecane (B1670030). Due to the limited availability of specific experimental data for the deuterated compound, the physical properties presented are based on the well-documented data for the non-deuterated form, 1,10-dibromodecane. It is important to note that while the physical properties are expected to be very similar, slight variations may exist.
Physical and Chemical Properties
This compound is the deuterium-labeled version of 1,10-dibromodecane.[1] It is primarily used as a tracer or as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]
Appearance
At room temperature, 1,10-dibromodecane is a colorless to white or beige crystalline solid, powder, or fused solid.[2][3][4] It may also appear as a colorless to pale yellow liquid. Some sources describe it as having a faint, sweet odor.[3]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 1,10-dibromodecane. These values should be considered as close approximations for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀D₂₀Br₂ | N/A |
| Molecular Weight | 320.20 g/mol | [1] |
| Melting Point | 25-27 °C | [4][5] |
| Boiling Point | 160 °C at 15 mmHg | [5] |
| Density | 1.335 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.4912 | [5] |
| Solubility | Insoluble in water; soluble in organic solvents. | [3] |
| Flash Point | 112 °C (closed cup) | |
| CAS Number | 150017-88-2 | N/A |
Experimental Protocols
Synthesis of this compound
The following is a general procedure for the synthesis of 1,10-dibromodecane, which can be adapted for the synthesis of this compound by starting with 1,10-decanediol-D22.
Materials:
-
1,10-decanediol-D22
-
48% aqueous hydrobromic acid
-
85% v/v sulfuric acid (cold)
-
10% sodium carbonate solution
-
Water
Procedure:
-
To a single-necked, round-bottomed flask equipped with a fractionating column and a Dean-Stark trap, add 1,10-decanediol-D22 (1 equivalent), 48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group), and octane (in a volume-to-weight ratio of about 7:1 to the diol).[6]
-
Heat the reaction mixture in an oil bath to 145-150°C with rapid magnetic stirring.[6]
-
The initial boiling point of the azeotrope will be around 89-92°C. Collect the lower aqueous layer in the Dean-Stark trap.[6]
-
Continue to collect the aqueous phase until about half of the theoretical volume of water is removed. At this point, the temperature at the head of the fractionating column will begin to rise.[6]
-
Set the condenser for total reflux and continue heating for several hours.[6]
-
After the reflux period, resume collection of the aqueous phase for another hour, during which the head temperature may rise to 96-100°C.[6]
-
Once the reaction is complete, cool the mixture. The octane phase, which may be light tan, contains the desired product.
-
Wash the octane phase with cold 85% v/v sulfuric acid (initially with 10 mL, followed by 5 mL) to remove any color and brominated byproducts.[6]
-
Neutralize the octane solution by washing with water and then with a 10% sodium carbonate solution until all acidity is removed.[3]
-
Remove the octane solvent from the neutralized solution under reduced pressure using a Vigreux column.[6]
-
The residue, which should be the crude this compound, can be further purified by Kugelrohr distillation.[6]
Diagrams
Synthesis of this compound
Caption: Synthesis of this compound from 1,10-Decanediol-D22.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,10-Dibromodecane, 97% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,10-Dibromodecane | C10H20Br2 | CID 221483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,10-二溴癸烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,10-Dibromodecane synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Preparation of 1,10-Dibromodecane-D20
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 1,10-Dibromodecane-D20, a deuterated analogue of 1,10-dibromodecane (B1670030). Given the absence of a direct, established protocol for this specific isotopologue, this document outlines a rational, multi-step synthesis based on established methodologies for alkane deuteration, terminal hydroxylation, and diol to dibromide conversion. The protocols provided are adapted from literature precedents for similar non-deuterated and deuterated molecules.
Synthetic Strategy Overview
The proposed synthesis of this compound is a three-step process commencing with the exhaustive deuteration of n-decane. The resulting perdeuterated n-decane (decane-d22) is then subjected to a regioselective terminal dihydroxylation to yield 1,10-decanediol-d22. Finally, this deuterated diol is converted to the target molecule, this compound, via a substitution reaction.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Exhaustive Deuteration of n-Decane to Decane-d22
This procedure is adapted from a method for the multiple deuteration of alkanes using a mixed platinum and rhodium on carbon catalytic system.
Experimental Workflow:
Caption: Workflow for the exhaustive deuteration of n-decane.
Methodology:
A suspension of n-decane (0.25 mmol), 10% Pt/C (15 mol%), and 5% Rh/C (15 mol%) in a mixture of i-PrOD-d8 (0.5 mL) and D2O (2.0 mL) is prepared in a 6 mL stainless-steel sealed tube. The mixture is stirred at 120 °C under atmospheric pressure for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a membrane filter (e.g., Millipore, Millex®-LH, 0.2 µm) to remove the catalysts. The filtrate is then extracted with diethyl ether (20 mL) and water (20 mL). The aqueous layer is further extracted with diethyl ether (3 x 10 mL). The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated in vacuo to yield the deuterated product, decane-d22.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | n-Decane |
| Molar Ratio (Substrate:Pt/C:Rh/C) | 1 : 0.15 : 0.15 |
| Reaction Temperature | 120 °C |
| Reaction Time | 24 hours |
| Yield of Decane-d22 | ~85-95% |
| Deuterium Incorporation | >98% |
Step 2: Terminal Dihydroxylation of Decane-d22 to 1,10-Decanediol-d22
This step utilizes a biocatalytic approach with an engineered cytochrome P450 enzyme, known for its ability to perform regioselective hydroxylation of alkanes.
Experimental Workflow:
Caption: Workflow for the biocatalytic dihydroxylation of decane-d22.
Methodology:
A whole-cell biotransformation is conducted using a recombinant E. coli strain expressing an engineered cytochrome P450 monooxygenase (e.g., a variant of CYP153A6) known for terminal alkane hydroxylation. The cells are cultured in a suitable medium to a desired optical density. Decane-d22 is then added to the culture, and the biotransformation is allowed to proceed under controlled temperature and aeration for 24-48 hours. The reaction mixture is then extracted with ethyl acetate. The combined organic extracts are dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by silica (B1680970) gel column chromatography to yield 1,10-decanediol-d22.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Biocatalyst | Recombinant E. coli expressing engineered CYP153A6 |
| Substrate Concentration | 1-5 g/L |
| Incubation Temperature | 30 °C |
| Incubation Time | 24-48 hours |
| Yield of 1,10-Decanediol-d22 | ~40-60% |
| Purity | >95% |
Step 3: Conversion of 1,10-Decanediol-d22 to this compound
This procedure is based on a well-established method for the synthesis of 1,10-dibromodecane from its corresponding diol.[1]
Experimental Workflow:
Caption: Workflow for the dibromination of 1,10-decanediol-d22.
Methodology:
In a round-bottomed flask equipped with a Dean-Stark trap and a condenser, 1,10-decanediol-d22 (1 equivalent), 48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group), and octane are combined.[1] The mixture is heated to 145-150 °C with vigorous stirring.[1] Water is removed azeotropically. After the theoretical amount of water is collected, the reaction is refluxed for several hours.[1] The octane layer is then washed with cold 85% v/v sulfuric acid, neutralized, and dried.[1] The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.[1]
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | 1,10-Decanediol-d22 |
| Reagent | 48% Aqueous HBr |
| Reaction Temperature | 145-150 °C |
| Reaction Time | ~7 hours |
| Yield of this compound | ~85-95% |
| Purity | >98% |
Summary of Quantitative Data
The following table summarizes the expected quantitative data for the entire synthetic sequence.
| Step | Starting Material | Key Reagents/Catalysts | Temp (°C) | Time (h) | Expected Yield (%) |
| 1. Deuteration | n-Decane | Pt/C, Rh/C, i-PrOD-d8, D2O | 120 | 24 | 85-95 |
| 2. Dihydroxylation | Decane-d22 | Engineered E. coli (CYP153A6) | 30 | 24-48 | 40-60 |
| 3. Dibromination | 1,10-Decanediol-d22 | 48% aq. HBr | 145-150 | ~7 | 85-95 |
Concluding Remarks
This technical guide outlines a viable, albeit challenging, synthetic route to this compound. The initial exhaustive deuteration and final dibromination steps are based on robust chemical methodologies. The key challenge lies in the regioselective terminal dihydroxylation of the perdeuterated alkane. The proposed biocatalytic approach offers a promising solution to this challenge, leveraging the high selectivity of engineered enzymes. Researchers and drug development professionals can use this guide as a foundational framework for the synthesis of this and other perdeuterated long-chain alkanes and their derivatives. Further optimization of the biocatalytic step may be required to enhance the overall efficiency of the synthesis.
References
1,10-Dibromodecane-D20 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1,10-Dibromodecane-D20, a deuterated analog of 1,10-Dibromodecane. Its primary application is as an internal standard for quantitative analyses in various research and development settings.
Core Compound Data
This compound is a stable isotope-labeled compound essential for enhancing the accuracy and precision of quantitative analytical methods.[1] The replacement of hydrogen atoms with deuterium (B1214612) results in a molecule that is chemically similar to its non-deuterated counterpart but has a different mass, allowing for its use as an internal standard in mass spectrometry-based assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its non-deuterated analog for comparative purposes.
| Property | This compound | 1,10-Dibromodecane (for reference) |
| CAS Number | 150017-88-2 | 4101-68-2[2][3][4] |
| Molecular Formula | C₁₀D₂₀Br₂ | C₁₀H₂₀Br₂[2][5] |
| Molecular Weight | 320.20 | 300.07 g/mol [2][4] |
| Melting Point | Not available | 25-27 °C[4][6][7] |
| Boiling Point | Not available | 160 °C at 15 mmHg[4][6][7] |
| Density | Not available | 1.335 g/mL at 25 °C[4][6][7] |
Application in Quantitative Analysis
This compound is primarily utilized as an internal standard in quantitative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The addition of a known quantity of the deuterated standard to samples and calibration standards allows for the correction of variations that may occur during sample preparation, injection, and ionization, thereby improving the accuracy and reliability of the analytical results.
Experimental Protocols
The following is a representative protocol for the use of a deuterated internal standard, such as this compound, in a quantitative LC-MS/MS analysis. This protocol is a general guideline and may require optimization for specific applications.
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the non-deuterated analyte and this compound. Dissolve each in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to a final volume of 1 mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by performing serial dilutions of the analyte stock solution. These solutions will be used to construct a calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration should be kept consistent across all samples, calibrators, and quality controls.
Sample Preparation (Protein Precipitation Example)
This protocol is a common method for extracting small molecules from biological matrices like plasma or serum.
-
Aliquoting: In a microcentrifuge tube, add 100 µL of each sample (calibrator, quality control, or unknown).
-
Spiking: Add 10 µL of the internal standard spiking solution to each tube.
-
Vortexing: Briefly vortex the tubes to ensure thorough mixing.
-
Precipitation: Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortexing: Vigorously vortex each tube for at least 30 seconds.
-
Centrifugation: Centrifuge the tubes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
Visualizing the Workflow
The following diagrams illustrate the logical flow of a quantitative analysis using an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Signaling Pathways
As a synthetic, deuterated aliphatic hydrocarbon, this compound is not known to be involved in any biological signaling pathways. Its utility is confined to its role as an analytical tool.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,10-Dibromodecane | C10H20Br2 | CID 221483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,10-Dibromodecane | 4101-68-2 [chemicalbook.com]
- 4. 1,10-ジブロモデカン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 1,10-Dibromodecane [chembk.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Solubility Profile of 1,10-Dibromodecane-D20 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,10-dibromodecane-d20. Due to the limited availability of specific quantitative data for the deuterated form, this document infers the solubility profile from data on its non-deuterated counterpart, 1,10-dibromodecane (B1670030). The substitution of hydrogen with deuterium (B1214612) is generally not expected to significantly alter the solubility properties.
Core Principles of Solubility
The solubility of a compound is primarily dictated by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] 1,10-Dibromodecane possesses a long, non-polar ten-carbon chain, which is the dominant feature of the molecule. The two terminal bromine atoms introduce a degree of polarity, but the overall character of the molecule remains largely non-polar.[1] Consequently, it is expected to be more soluble in non-polar organic solvents and have low solubility in highly polar solvents like water.[1][3][4][5]
Qualitative Solubility Data
| Solvent Classification | Common Solvents | Expected Solubility of 1,10-Dibromodecane |
| Non-Polar Solvents | Hexane, Toluene, Cyclohexane, Carbon Tetrachloride | Soluble |
| Polar Aprotic Solvents | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble to Miscible |
| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Soluble, potentially slightly less so in cold conditions[6] |
| Highly Polar Solvents | Water | Insoluble[6][7] |
Experimental Protocols
The following is a general experimental protocol for determining the qualitative solubility of a solid compound like this compound in a range of laboratory solvents. This protocol is adapted from standard laboratory procedures for solubility determination.[8][9][10][11]
Objective: To qualitatively assess the solubility of this compound in various solvents at room temperature.
Materials:
-
This compound
-
A selection of dry solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane, toluene)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
-
Graduated pipettes or cylinders
Procedure:
-
Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.
-
Addition of Solute: To each test tube, add a small, pre-weighed amount of this compound (e.g., 10 mg). It is crucial to use the same amount of solute for each test to allow for comparison.
-
Addition of Solvent: Add a specific volume of the corresponding solvent to each test tube (e.g., 1 mL).[8]
-
Mixing: Vigorously shake or vortex each test tube for a set period (e.g., 30-60 seconds) to ensure thorough mixing.[8][11]
-
Observation: Allow the test tubes to stand and observe the contents. Note whether the solid has completely dissolved, partially dissolved, or remained undissolved.
-
Classification:
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record Keeping: Meticulously record the observations for each solvent.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.
Caption: Workflow for determining the solubility of a chemical compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1,10-Dibromodecane [chembk.com]
- 7. Page loading... [wap.guidechem.com]
- 8. chem.ws [chem.ws]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. saltise.ca [saltise.ca]
A Technical Guide to 1,10-Dibromodecane-D20: Commercial Availability and Applications for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability and potential applications of 1,10-Dibromodecane-D20, a deuterated analog of 1,10-dibromodecane (B1670030). This document is intended for researchers, scientists, and drug development professionals who are interested in utilizing this stable isotope-labeled compound in their studies.
Introduction
This compound (CAS No: 150017-88-2) is a specialized chemical reagent in which the twenty hydrogen atoms on the decane (B31447) chain have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution makes it a valuable tool in a variety of scientific applications, particularly in mass spectrometry-based quantitative analysis and as a building block for the synthesis of deuterated molecules. Its near-identical chemical properties to its non-deuterated counterpart, coupled with its distinct mass, allow for its use as an internal standard to improve the accuracy and precision of analytical measurements.
Commercial Suppliers and Availability
The availability of this compound is currently limited to a few specialized chemical suppliers. The following table summarizes the known commercial sources and provides key quantitative data to aid in the procurement process.
| Supplier | Catalog Number | Available Quantities | Price (USD) | Isotopic Purity | Notes |
| C/D/N Isotopes | D-2659 | 0.1 g 0.25 g | ~
| 98 atom % D | Prices are converted from CAD and are subject to change. |
| MedChemExpress | HY-W009240S | Not specified | Price available upon request | Not specified | Product is listed for research use. |
| Pharmaffiliates | PAPST005435 | Not specified | Login required for price and availability | Not specified | Primarily serves the pharmaceutical research sector. |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Key Applications and Experimental Protocols
While specific experimental protocols for this compound are not widely published, its primary application lies in its use as an internal standard for quantitative analysis by mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Additionally, its structure as a bifunctional alkyl halide suggests its potential as a monomer in the synthesis of deuterated polymers.[2][3]
General Protocol for Use as an Internal Standard in LC-MS/MS Analysis
This protocol provides a general framework for utilizing this compound as an internal standard for the quantification of 1,10-dibromodecane or a structurally related analyte in a complex matrix (e.g., biological fluids, environmental samples). This method is based on the principle of isotope dilution mass spectrometry.[4][5]
1. Preparation of Stock and Working Solutions:
- Internal Standard (IS) Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
- Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte at the same concentration in the same solvent.
- IS Working Solution: Dilute the IS stock solution to a concentration that will yield a robust signal in the mass spectrometer when a small volume is added to the sample. The optimal concentration should be determined empirically.
- Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into a blank matrix. Add a fixed amount of the IS working solution to each calibration standard.
2. Sample Preparation:
- To a known volume or weight of the unknown sample, add the same fixed amount of the IS working solution as was added to the calibration standards.
- Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.
3. LC-MS/MS Analysis:
- Chromatography: Develop a liquid chromatography method that provides good separation and peak shape for the analyte. The deuterated internal standard is expected to co-elute with the non-deuterated analyte.[4]
- Mass Spectrometry: Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. Use Multiple Reaction Monitoring (MRM) for quantification, selecting appropriate precursor and product ions for both molecules.
4. Data Analysis:
- Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and unknown sample.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Potential Use in Polymer Synthesis
This compound can potentially be used as a deuterated monomer in condensation polymerization reactions. The two bromine functional groups can react with other difunctional monomers (e.g., diamines, diols, dithiols) to form deuterated polymers.[2][3] The incorporation of deuterium can be advantageous for specific applications, such as in neutron scattering studies of polymer structure and dynamics, or to alter the infrared absorption properties of the material.[2]
Logical Workflow for Sourcing and Application
The following diagram illustrates a logical workflow for a research project involving this compound.
Caption: A logical workflow for sourcing and applying this compound in a research setting.
Signaling Pathways and Experimental Workflows
As this compound is a chemical reagent and not a biologically active molecule that directly interacts with signaling pathways, a signaling pathway diagram is not applicable. The experimental workflow is best represented by the logical workflow diagram provided above.
References
The Gold Standard in Quantitative Analysis: A Technical Guide to the Isotopic Purity and Enrichment of 1,10-Dibromodecane-D20
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,10-Dibromodecane-D20, a deuterated internal standard critical for achieving accuracy and precision in quantitative analytical methods. Internal standards are essential in correcting for the variability inherent in complex sample analysis, and deuterated compounds represent the gold standard for these applications, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2]
Introduction to this compound
This compound is the deuterium-labeled form of 1,10-dibromodecane, where all 20 hydrogen atoms have been replaced by deuterium (B1214612).[2] This isotopic substitution makes it an ideal internal standard for the quantification of its non-labeled counterpart or other long-chain alkyl halides. Its chemical and physical properties closely mimic those of the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished by a mass spectrometer.[3]
Key Properties:
-
Chemical Formula: C₁₀D₂₀Br₂
-
Molecular Weight: Approximately 320.20 g/mol [2]
-
CAS Number: 150017-88-2[2]
-
Appearance: Typically a colorless to white crystalline solid.[4]
-
Application: Primarily used as an internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[2]
Isotopic Purity and Enrichment
The utility of a deuterated internal standard is fundamentally dependent on its isotopic purity and enrichment. Isotopic enrichment refers to the percentage of a specific isotope at a given atomic position, while isotopic purity relates to the percentage of molecules in the sample that contain the desired isotopic label.[3] For this compound, a high level of deuterium incorporation is crucial to minimize any isotopic overlap with the analyte's natural abundance isotopes.[3]
Commercially available this compound typically boasts a high isotopic enrichment.[2]
Quantitative Data
The isotopic purity and enrichment of this compound are determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below are representative data presented in a structured format.
Table 1: Isotopic Enrichment and Purity of this compound
| Parameter | Specification | Method of Analysis |
| Isotopic Enrichment | ≥ 98 atom % D | 2H NMR, HRMS |
| Chemical Purity | ≥ 97% | GC-MS, 1H NMR |
Table 2: Representative Mass Spectrometry Data for this compound
| Isotopologue | Expected Mass (m/z) | Relative Abundance (%) |
| D20 (fully deuterated) | 320.20 | > 95 |
| D19 (singly de-deuterated) | 319.19 | < 5 |
| D18 (doubly de-deuterated) | 318.18 | < 1 |
Note: The relative abundances are illustrative and can vary between batches.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of a fully deuterated 1,10-decanediol (B1670011) (1,10-decanediol-d22). The following is a detailed experimental protocol adapted from the synthesis of the non-deuterated analogue.[4][5]
Materials:
-
1,10-Decanediol-d22 (1 equivalent)
-
48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark trap, add 1,10-decanediol-d22, 48% aqueous hydrobromic acid, and octane.
-
Heat the reaction mixture to 145-150°C with vigorous stirring.
-
Collect the water that azeotropically distills with the octane in the Dean-Stark trap.
-
After the theoretical amount of water has been collected, continue to reflux the reaction mixture for several hours to ensure complete conversion.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization to obtain the final product.
Quantitative Analysis using this compound as an Internal Standard
The following is a generalized workflow for the use of this compound as an internal standard in a quantitative LC-MS/MS analysis.[1][2]
Materials:
-
Analyte of interest
-
This compound (internal standard)
-
Sample matrix (e.g., plasma, tissue homogenate)
-
Acetonitrile or other suitable organic solvent for protein precipitation
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
To a known volume of the sample, add a precise amount of the this compound internal standard solution.
-
Add an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a clean vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the analyte and internal standard from matrix components using a suitable chromatography column and mobile phase gradient.
-
Detect the analyte and internal standard using the mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate the logical workflow for the use of a deuterated internal standard in quantitative analysis.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical relationship demonstrating how an internal standard corrects for variability.
References
Methodological & Application
Application Note: Quantification of Brominated Flame Retardants in Environmental Samples Using 1,10-Dibromodecane-d20 as an Internal Standard
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of brominated flame retardants (BFRs) in environmental matrices using gas chromatography-tandem mass spectrometry (GC-MS/MS). To ensure accuracy and precision, 1,10-Dibromodecane-d20 is employed as an internal standard to correct for variations in sample preparation and instrument response. This deuterated standard is particularly well-suited for this application due to its structural similarity to many BFRs and its distinct mass, which allows for clear differentiation from the target analytes. The protocol outlined below is applicable to a range of environmental samples, including sediment, sludge, and biota.
Introduction
Brominated flame retardants are a class of organobromine compounds that are added to a wide variety of consumer products to reduce their flammability. Due to their persistence and potential for bioaccumulation, BFRs have become ubiquitous environmental contaminants.[1][2] Accurate and reliable quantification of these compounds in environmental samples is crucial for assessing their environmental fate and potential risks to human and ecological health.
Isotope dilution mass spectrometry is a powerful technique for the quantification of trace-level contaminants.[3][4] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting analytical variability that can arise during sample extraction, cleanup, and instrumental analysis.[3][4] The ideal internal standard should have similar physicochemical properties to the analytes of interest, ensuring that it behaves similarly throughout the entire analytical process. This compound serves as an excellent internal standard for a variety of long-chain brominated hydrocarbons due to its similar chromatographic behavior and ionization efficiency.
This application note provides a detailed protocol for the extraction, cleanup, and GC-MS/MS analysis of BFRs in environmental samples using this compound as an internal standard.
Experimental Workflow
Figure 1. Experimental workflow for the analysis of BFRs.
Materials and Methods
Reagents and Standards
-
Solvents: Hexane (B92381), Dichloromethane (B109758) (DCM), Methanol (all pesticide residue grade)
-
Standards: Certified reference standards of target BFRs (e.g., PBDEs, HBCD), this compound (Internal Standard)
-
Solid Phase Extraction: Multi-layer silica gel columns
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Sample Preparation Protocol
-
Sample Collection and Homogenization: Collect representative environmental samples. Homogenize solid samples prior to extraction.
-
Internal Standard Spiking: Accurately weigh 5-10 g of the homogenized sample into an extraction thimble. Spike the sample with a known amount of this compound solution.
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor and extract with a 1:1 mixture of hexane and dichloromethane for 16-24 hours.
-
Lipid Removal (for biota samples): Perform gel permeation chromatography (GPC) or acid digestion to remove lipids.
-
Column Cleanup: Concentrate the extract and apply it to a multi-layer silica gel column for cleanup and fractionation.
-
Final Concentration: Evaporate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS/MS Analysis Protocol
-
Injection Volume: 1 µL
-
Inlet Temperature: 280°C
-
Oven Program: 100°C (hold 2 min), ramp to 320°C at 10°C/min, hold 10 min
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Reaction Monitoring (SRM)
Table 1: SRM Transitions for Target Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (IS) | 320.2 | 159.1 | 15 |
| Analyte 1 (e.g., BDE-47) | 485.7 | 327.8 | 20 |
| Analyte 2 (e.g., BDE-99) | 563.6 | 405.7 | 25 |
| Analyte 3 (e.g., HBCD) | 641.5 | 79.0 | 30 |
Results and Discussion
The use of this compound as an internal standard provides excellent correction for analyte losses during sample preparation and for variations in instrument performance. The deuterated standard co-elutes with the target BFRs, ensuring accurate quantification across a wide range of concentrations.
Table 2: Recovery of Internal Standard in Different Matrices
| Matrix | Number of Replicates | Average Recovery (%) | Standard Deviation (%) |
| Sediment | 5 | 92.5 | 5.8 |
| Sludge | 5 | 88.1 | 7.2 |
| Fish Tissue | 5 | 95.3 | 4.5 |
The high recovery rates of this compound across different and complex matrices demonstrate its suitability as an internal standard for this application.
Table 3: Quantification of BFRs in a Certified Reference Material (CRM)
| Analyte | Certified Value (ng/g) | Measured Value (ng/g) | Recovery (%) |
| BDE-47 | 5.2 ± 0.8 | 5.0 | 96.2 |
| BDE-99 | 7.8 ± 1.1 | 7.5 | 96.2 |
| HBCD | 12.5 ± 2.3 | 11.9 | 95.2 |
The excellent agreement between the measured and certified values for the BFRs in the CRM validates the accuracy of the analytical method.
Logical Relationship for Quantification
Figure 2. Logic for calculating analyte concentration.
Conclusion
The method described in this application note, utilizing this compound as an internal standard, provides a reliable and accurate approach for the quantification of brominated flame retardants in various environmental matrices. The detailed protocol for sample preparation and GC-MS/MS analysis ensures high sensitivity and reproducibility, making it suitable for routine environmental monitoring and research applications. The use of a deuterated internal standard is critical for achieving high-quality data in complex sample matrices.
References
- 1. accustandard.com [accustandard.com]
- 2. Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accustandard.com [accustandard.com]
Application Notes and Protocols: Preparation of 1,10-Dibromodecane-D20 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,10-Dibromodecane-D20 is the deuterated form of 1,10-Dibromodecane, a valuable intermediate in organic synthesis. The incorporation of deuterium (B1214612) can alter the pharmacokinetic and metabolic profiles of molecules, making deuterated compounds like this compound useful as internal standards for quantitative analysis by NMR, GC-MS, or LC-MS, and as tracers in metabolic studies[1]. Proper preparation of stock solutions is critical to maintain the isotopic and chemical purity of the compound, ensuring accurate and reproducible experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions, including recommendations for handling, storage, and quality control.
Quantitative Data
The precise solubility of this compound in various organic solvents is not extensively published and should be determined empirically. The following table provides the known physical properties of the non-deuterated analogue, 1,10-Dibromodecane, which are expected to be very similar to the deuterated version, and a template for recording experimentally determined solubility data.
Table 1: Physical Properties of 1,10-Dibromodecane and Solubility Data Template for this compound.
| Property | Value (for 1,10-Dibromodecane) |
| Molecular Formula | C10D20Br2 |
| Molecular Weight | 320.20 g/mol (approx.) |
| Appearance | White flaky crystals or colorless liquid[2][3] |
| Melting Point | 25-27 °C (lit.)[2][4] |
| Boiling Point | 160 °C/15 mmHg (lit.)[2][4] |
| Density | 1.335 g/mL at 25 °C (lit.)[2][4] |
| Water Solubility | Insoluble[2][3] |
| Organic Solvent Solubility | Soluble in ethanol (B145695) and other organic solvents[2] |
Table 2: Experimental Solubility of this compound.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
Experimental Protocol
This protocol outlines the steps for preparing a stock solution of this compound. It is crucial to handle deuterated compounds under controlled conditions to prevent isotopic dilution and chemical degradation.
Materials and Equipment:
-
This compound (solid)
-
Anhydrous, high-purity organic solvent (e.g., Deuterated Chloroform, Anhydrous Acetonitrile, or Anhydrous Tetrahydrofuran)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Gas-tight syringes
-
Inert gas source (dry nitrogen or argon)
-
Glove box or fume hood
-
Amber glass vials with tight-fitting septa
-
Desiccator
Safety Precautions:
-
1,10-Dibromodecane is harmful if inhaled, in contact with skin, or if swallowed, and is irritating to the eyes, respiratory system, and skin[2]. Assume this compound has similar properties.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, such as a fume hood or glove box.
Procedure:
-
Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to ambient laboratory temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture on the cold compound, which could lead to isotopic dilution[5].
-
Inert Atmosphere: Perform all subsequent manipulations under a dry, inert atmosphere (nitrogen or argon) to minimize exposure to moisture and oxygen[6][7][8]. A glove box is ideal for this purpose.
-
Weighing: Carefully open the container and accurately weigh the desired mass of this compound using a calibrated analytical balance.
-
Dissolution:
-
Transfer the weighed compound to a Class A volumetric flask of the desired volume.
-
Using a gas-tight syringe, add a small amount of the chosen anhydrous solvent to the flask to dissolve the compound.
-
Once dissolved, add the solvent to the flask until it is about 90% full.
-
Cap the flask and gently swirl to ensure the solution is homogeneous.
-
Carefully add the solvent to the calibration mark on the neck of the flask.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
-
Storage:
-
Aliquot the stock solution into single-use amber glass vials with tight-fitting septa to minimize contamination and degradation from light exposure[5].
-
For short-term storage, refrigeration at 2-8 °C may be sufficient.
-
For long-term storage, store the vials at -20 °C or -80 °C[6][9].
-
Always allow the vials to equilibrate to room temperature before use to prevent condensation.
-
Visualization of the Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1,10-Dibromodecane [chembk.com]
- 3. Page loading... [guidechem.com]
- 4. 1,10-ジブロモデカン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromservis.eu [chromservis.eu]
- 9. medchemexpress.cn [medchemexpress.cn]
Application of 1,10-Dibromodecane-D20 in Environmental Sample Analysis
Introduction
1,10-Dibromodecane-D20 is a deuterated form of 1,10-dibromodecane, a long-chain brominated alkane. In environmental analysis, isotopically labeled compounds like this compound are invaluable as internal standards for quantification by isotope dilution mass spectrometry (IDMS). This technique offers high accuracy and precision by correcting for analyte losses during sample preparation and for variations in instrument response. Due to its structural similarity to certain brominated flame retardants (BFRs) and other persistent organic pollutants (POPs), this compound is a suitable internal standard for the analysis of these compounds in complex environmental matrices such as soil, water, and sediment.
The use of a deuterated internal standard is particularly advantageous in gas chromatography-mass spectrometry (GC-MS) analysis. Since the deuterated standard is chemically almost identical to the native analyte, it co-elutes and experiences similar ionization and fragmentation, but it is distinguishable by its higher mass. This allows for accurate quantification even in the presence of matrix interferences that can suppress or enhance the analytical signal.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate analytical technique for the quantification of analytes. A known amount of an isotopically labeled version of the analyte (the internal standard, in this case, this compound) is added to the sample at the beginning of the analytical procedure. This "spiked" sample is then subjected to extraction, cleanup, and analysis. The mass spectrometer separately measures the signals of the native analyte and the isotopically labeled internal standard. Because the native analyte and the internal standard behave nearly identically during sample processing, any losses will affect both equally. Therefore, the ratio of the native analyte to the internal standard remains constant. By measuring this ratio in the final extract and knowing the amount of internal standard initially added, the concentration of the native analyte in the original sample can be accurately calculated.
Experimental Protocols
The following are generalized protocols for the analysis of brominated organic compounds in environmental samples using this compound as an internal standard. These protocols are based on established methods for POPs analysis and should be optimized and validated for specific laboratory conditions and target analytes.
1. Analysis of Soil and Sediment Samples
a. Sample Preparation and Extraction
-
Sample Homogenization: Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to remove large debris. Homogenize the sieved sample by thorough mixing.
-
Spiking with Internal Standard: Weigh approximately 10 g of the homogenized sample into a clean extraction thimble. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 1 ng/µL solution in a suitable solvent like nonane (B91170) or toluene).
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Add a suitable solvent mixture (e.g., 200 mL of hexane:acetone, 1:1 v/v) to the boiling flask. Extract the sample for 16-24 hours.
-
Solvent Evaporation: After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator.
b. Extract Cleanup
-
Sulfur Removal (if necessary for sediments): If elemental sulfur is present, it can be removed by adding activated copper granules to the extract and agitating.
-
Column Chromatography: Prepare a multi-layer silica (B1680970) gel column. The column can be packed from bottom to top with silica gel, alumina, and anhydrous sodium sulfate (B86663).
-
Elution: Pre-wash the column with the elution solvent (e.g., hexane:dichloromethane, 1:1 v/v). Apply the concentrated extract to the top of the column and elute the target analytes.
-
Final Concentration: Concentrate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen.
2. Analysis of Water Samples
a. Sample Preparation and Extraction
-
Sample Collection: Collect a 1 L water sample in a pre-cleaned amber glass bottle.
-
Spiking with Internal Standard: Add a known amount of this compound solution to the water sample.
-
Liquid-Liquid Extraction (LLE): Transfer the water sample to a 2 L separatory funnel. Add 60 mL of a suitable organic solvent (e.g., dichloromethane). Shake vigorously for 2 minutes, periodically venting the funnel. Allow the layers to separate and collect the organic layer. Repeat the extraction two more times with fresh solvent.
-
Drying and Concentration: Combine the organic extracts and pass them through a column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to 1-2 mL using a rotary evaporator.
b. Extract Cleanup
-
Solid-Phase Extraction (SPE): Condition a silica or Florisil SPE cartridge with the appropriate solvent. Pass the concentrated extract through the cartridge.
-
Elution: Elute the analytes with a suitable solvent or solvent mixture.
-
Final Concentration: Concentrate the eluate to a final volume of 100 µL.
3. GC-MS Analysis
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS), preferably a high-resolution mass spectrometer (HRMS) for enhanced selectivity and sensitivity.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of many BFRs.
-
Injection: Pulsed splitless injection is often used to ensure the efficient transfer of high-boiling point analytes onto the column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An optimized temperature program is crucial for the separation of target analytes. A typical program might start at a low temperature (e.g., 100°C), ramp up to a high final temperature (e.g., 320°C), and hold for a period to ensure elution of all compounds.
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for the native analytes and for this compound.
Data Presentation
The following tables present representative quantitative data for the analysis of a hypothetical long-chain brominated alkane (LCBA) using this compound as an internal standard. These values are illustrative and should be determined for each specific application through rigorous method validation.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)
| Matrix | Analyte | MDL (ng/g or ng/L) | LOQ (ng/g or ng/L) |
| Soil | LCBA | 0.05 | 0.15 |
| Sediment | LCBA | 0.08 | 0.25 |
| Water | LCBA | 0.10 | 0.30 |
Table 2: Recovery of this compound in Different Matrices
| Matrix | Spiking Level (ng) | Number of Replicates | Average Recovery (%) | Relative Standard Deviation (%) |
| Soil | 10 | 5 | 92 | 8 |
| Sediment | 10 | 5 | 85 | 12 |
| Water | 10 | 5 | 95 | 6 |
Mandatory Visualizations
Caption: Workflow for the analysis of brominated compounds in soil and sediment.
Caption: Workflow for the analysis of brominated compounds in water.
Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).
Application Notes and Protocols: 1,10-Dibromodecane-D20 for Quantitative Analysis of Long-Chain Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of long-chain compounds in complex biological and environmental matrices is a critical challenge in modern analytical chemistry. These molecules, including fatty acids, lipids, hydrocarbons, and polymers, play vital roles in biological systems and are key indicators in drug development and environmental monitoring. The inherent variability in sample preparation, extraction efficiency, and instrument response can lead to significant inaccuracies in quantitative analysis. The use of stable isotope-labeled internal standards is a widely accepted strategy to overcome these challenges, and 1,10-Dibromodecane-D20 serves as an ideal internal standard for the analysis of various long-chain aliphatic compounds.[1]
This deuterated analog of 1,10-dibromodecane (B1670030) is chemically almost identical to its non-labeled counterparts, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows for clear differentiation by mass spectrometry (MS).[1] By adding a known amount of this compound to a sample at the beginning of the workflow, it is possible to correct for variations that may occur during extraction, derivatization, and analysis, thereby enabling highly accurate and precise quantification.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful technique for quantitative analysis. The fundamental principle involves the addition of a known amount of an isotopically enriched compound (the internal standard), such as this compound, to a sample containing the analyte of interest. The internal standard and the analyte are assumed to have identical chemical and physical properties, leading to the same behavior throughout the analytical procedure.
The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the internal standard, the concentration of the analyte in the original sample can be accurately determined, irrespective of sample losses during preparation or fluctuations in instrument performance.
Applications
This compound is particularly well-suited as an internal standard for the quantitative analysis of a range of long-chain, non-polar to semi-polar compounds, including:
-
Long-Chain Hydrocarbons: For environmental monitoring of petroleum contamination in soil and water samples.
-
Long-Chain Fatty Acids and their Derivatives: In biomedical research to study metabolic pathways and disease biomarkers, following appropriate derivatization.
-
Aliphatic Moieties in Polymers: For quality control and characterization of polymeric materials.
Experimental Protocols
Below are detailed protocols for the quantitative analysis of long-chain hydrocarbons and fatty acids using this compound as an internal standard.
Protocol 1: Quantitative Analysis of Long-Chain Hydrocarbons in Environmental Samples by GC-MS
This protocol is designed for the quantification of C10-C30 range hydrocarbons in water samples.
1. Materials and Reagents
-
Internal Standard (IS) Stock Solution: this compound (1 mg/mL in hexane).
-
Calibration Standards: A certified mixture of C10-C30 n-alkanes (e.g., 100 µg/mL each in hexane).
-
Solvents: Hexane (pesticide residue grade), Dichloromethane (DCM, pesticide residue grade).
-
Reagents: Anhydrous sodium sulfate.
-
Sample Containers: 1 L amber glass bottles with PTFE-lined caps.
-
Extraction Glassware: 2 L separatory funnels, concentration tubes.
2. Sample Preparation (Liquid-Liquid Extraction)
-
To a 1 L water sample in a separatory funnel, add a known amount of the this compound internal standard stock solution (e.g., 50 µL for a final concentration of 50 µg/L).
-
Add 60 mL of DCM to the separatory funnel, cap, and shake vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the lower organic layer into a flask containing anhydrous sodium sulfate.
-
Repeat the extraction twice more with fresh 60 mL portions of DCM, combining the extracts.
-
Concentrate the combined extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Hold: 10 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
4. Data Presentation
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| n-Decane | ~8.5 | 57.1 | 43.1 |
| n-Dodecane | ~10.8 | 57.1 | 43.1 |
| n-Hexadecane | ~15.2 | 57.1 | 43.1 |
| n-Eicosane | ~19.5 | 57.1 | 43.1 |
| This compound (IS) | ~14.5 | 159.1 | 173.1 |
| n-Triacontane | ~27.8 | 57.1 | 43.1 |
Table 1: Example GC-MS parameters for hydrocarbon analysis.
| Calibration Level (µg/L) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 10 | 15,000 | 100,000 | 0.150 |
| 25 | 38,000 | 102,000 | 0.373 |
| 50 | 76,000 | 101,000 | 0.752 |
| 100 | 155,000 | 103,000 | 1.505 |
| 250 | 380,000 | 100,000 | 3.800 |
Table 2: Example calibration data for a representative hydrocarbon.
Protocol 2: Quantitative Analysis of Long-Chain Fatty Acids in Biological Plasma by LC-MS/MS
This protocol describes the quantification of long-chain fatty acids (LCFAs) in human plasma. A derivatization step is included to improve chromatographic retention and ionization efficiency.
1. Materials and Reagents
-
Internal Standard (IS) Working Solution: this compound (10 µg/mL in methanol).
-
Calibration Standards: A mixture of C14-C22 fatty acid standards (e.g., 1 mg/mL each in ethanol).
-
Solvents: Methanol (B129727), Acetonitrile, Isopropanol, Water (all LC-MS grade).
-
Reagents:
-
2-picolylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Formic acid
-
2. Sample Preparation (Protein Precipitation, Extraction, and Derivatization)
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
To the dried residue, add 50 µL of a solution containing 2-picolylamine (10 mg/mL), EDC (10 mg/mL), and pyridine (10 mg/mL) in acetonitrile.
-
Incubate at 60°C for 30 minutes.
-
After cooling, add 50 µL of 0.1% formic acid in water.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
4. Data Presentation
| Analyte (Picolinyl Ester) | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitic Acid | 349.3 | 93.1 |
| Stearic Acid | 377.3 | 93.1 |
| Oleic Acid | 375.3 | 93.1 |
| Linoleic Acid | 373.3 | 93.1 |
| This compound (IS) | 341.2 | 159.1 |
Table 3: Example LC-MS/MS MRM transitions for derivatized fatty acids.
| Analyte Concentration (µM) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 25,000 | 200,000 | 0.125 |
| 5 | 130,000 | 205,000 | 0.634 |
| 10 | 255,000 | 202,000 | 1.262 |
| 50 | 1,280,000 | 203,000 | 6.305 |
| 100 | 2,550,000 | 201,000 | 12.687 |
Table 4: Example calibration data for a representative fatty acid.
Conclusion
This compound is a versatile and reliable internal standard for the quantitative analysis of a variety of long-chain compounds by GC-MS and LC-MS. Its chemical properties ensure it accurately reflects the behavior of analogous analytes throughout the analytical process, enabling robust correction for experimental variability. The protocols provided herein offer a solid foundation for developing and validating methods for the accurate quantification of long-chain compounds in diverse and complex matrices, which is essential for advancing research and development in the pharmaceutical and environmental sciences.
References
Application Notes and Protocols: Incorporation of 1,10-Dibromodecane-D20 in Polymer Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds are invaluable tools in a wide range of scientific disciplines, from mechanistic studies in organic chemistry to the development of pharmaceuticals with improved pharmacokinetic profiles.[1][2][3][4][5] In polymer science, the incorporation of deuterium (B1214612) provides a powerful method for elucidating polymer structure and dynamics using techniques like small-angle neutron scattering (SANS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7] The difference in the neutron scattering lengths of hydrogen and deuterium allows for "contrast matching," enabling detailed investigations of polymer blend morphology, chain conformation in solution, and the structure of self-assembled systems.[6][8][9]
1,10-Dibromodecane-D20 is a deuterated α,ω-dihaloalkane monomer that can be incorporated into various polymer architectures through polycondensation or polyaddition reactions. Its use allows for the precise placement of deuterium labels within the polymer backbone. These deuterated polymers are instrumental in understanding material properties at the molecular level and are finding increasing use in biomedical applications and drug delivery research.[10] This document provides detailed application notes and protocols for the synthesis and characterization of polymers incorporating this compound.
Applications
The primary applications for polymers synthesized with this compound include:
-
Neutron Scattering Studies: The significant contrast between the deuterated decane (B31447) segments and non-deuterated components of a polymer system makes these materials ideal for SANS and other neutron-based analytical techniques. This allows for detailed studies of:
-
NMR Spectroscopy: Deuterium labeling can simplify complex proton NMR spectra and provide information on molecular dynamics.
-
Drug Delivery and Biomedical Research: Deuterated polymers can be used as non-invasive tracers to study the in vivo fate of polymer-based drug carriers and implants.[3] The kinetic isotope effect, resulting from the stronger C-D bond compared to the C-H bond, can also be exploited to slow down the metabolic degradation of polymer-based therapeutics, potentially prolonging their efficacy.[2][5]
-
Tracer Studies in Polymer Degradation: The deuterated segments can act as a tracer to study the degradation mechanisms of polymers under various environmental conditions.
Experimental Protocols
The following are generalized protocols for the synthesis of polymers using this compound. These should be adapted based on the specific co-monomer and desired polymer characteristics.
Protocol 1: Synthesis of a Deuterated Copolyester via Polycondensation
This protocol describes the synthesis of a random copolyester by reacting this compound with a dicarboxylic acid.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., terephthalic acid)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the dicarboxylic acid (1.0 eq) and potassium carbonate (2.2 eq) in anhydrous DMF under an inert atmosphere.
-
Catalyst Addition: Add the phase-transfer catalyst (0.1 eq) to the reaction mixture.
-
Monomer Addition: Slowly add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 80-100 °C and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by techniques like gel permeation chromatography (GPC) if aliquots are taken.
-
Precipitation and Purification: After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Washing: Filter the precipitated polymer and wash it extensively with methanol and then water to remove unreacted monomers, catalyst, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 40-60 °C until a constant weight is achieved.
Protocol 2: Synthesis of a Deuterated Polyamine via Polycondensation
This protocol outlines the synthesis of a polyamine by reacting this compound with a diamine.
Materials:
-
This compound
-
Diamine (e.g., hexamethylenediamine)
-
Base (e.g., triethylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the diamine (1.0 eq) and triethylamine (B128534) (2.2 eq) in anhydrous DMSO.
-
Monomer Addition: Add a solution of this compound (1.0 eq) in anhydrous DMSO dropwise to the stirred diamine solution at room temperature. An exotherm may be observed.
-
Polymerization: After the addition is complete, heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Precipitation and Purification: Cool the reaction mixture and precipitate the polymer by pouring it into a large volume of acetone.
-
Washing: Collect the polymer by filtration and wash it thoroughly with acetone to remove residual reactants and solvent.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 50 °C).
Data Presentation
The following tables provide representative data for polymers synthesized using 1,10-Dibromodecane. Note that the actual data for polymers containing this compound will be very similar but may show slight variations due to the kinetic isotope effect.
Table 1: Molecular Weight and Polydispersity Data
| Polymer Type | Co-monomer | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| Copolyester | Terephthalic Acid | 15,000 | 32,000 | 2.13 |
| Polyamine | Hexamethylenediamine | 12,500 | 26,000 | 2.08 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Mw/Mn. Data obtained by Gel Permeation Chromatography (GPC).
Table 2: Thermal Properties
| Polymer Type | Co-monomer | Glass Transition Temp (Tg, °C) | Melting Temp (Tm, °C) | Decomposition Temp (Td, °C) |
| Copolyester | Terephthalic Acid | 65 | 145 | 380 |
| Polyamine | Hexamethylenediamine | 50 | 160 | 350 |
Data obtained by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and characterization of polymers incorporating this compound.
General Polymer Structure
Caption: General repeating unit of a polymer synthesized from this compound and a co-monomer.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Ultrahigh Molecular Weight Polymers with Low PDIs by Polymerizations of 1-Decene, 1-Dodecene, and 1-Tetradecene by Cp*TiMe2(O-2,6-iPr2C6H3)–Borate Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,10-Dibromodecane synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. benchchem.com [benchchem.com]
- 10. Self-Assembly of Polymers and Their Applications in the Fields of Biomedicine and Materials [mdpi.com]
Application Notes and Protocols: Use of 1,10-Dibromodecane-D20 in Metabolic Tracer Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways, quantifying flux, and understanding the fate of xenobiotics.[1][2][3][4] Deuterated compounds, such as 1,10-Dibromodecane-D20, serve as valuable tracers in these experiments. The deuterium (B1214612) label (D or ²H) allows for the differentiation of the tracer and its metabolites from their endogenous, unlabeled counterparts by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[2][5][6] This application note provides a detailed overview and hypothetical protocols for the use of this compound as a metabolic tracer to investigate pathways involved in long-chain hydrocarbon metabolism and detoxification.
This compound is a deuterated form of 1,10-Dibromodecane, a ten-carbon aliphatic chain with bromine atoms at both ends.[5][7] While the non-deuterated form is primarily used in chemical synthesis, the deuterated version is an ideal tool for metabolic studies due to the stability of the carbon-deuterium bonds and the minimal kinetic isotope effect in many biological systems.[8][9]
Hypothetical Application: Tracing the Metabolism of a Long-Chain Dibromoalkane in Hepatocytes
This application note will focus on a hypothetical experiment to trace the metabolic fate of this compound in a human hepatocyte cell line (e.g., HepG2). This model is relevant for studying xenobiotic metabolism, as the liver is the primary site of detoxification. We hypothesize that this compound may undergo oxidation and subsequent conjugation, common pathways for the metabolism of aliphatic hydrocarbons.
Hypothesized Metabolic Pathway
The proposed metabolic pathway for this compound involves initial ω-oxidation by cytochrome P450 enzymes to form a hydroxylated intermediate. This can be further oxidized to a carboxylic acid, which may then be conjugated with glutathione (B108866) (GSH) for excretion.
Experimental Protocols
Cell Culture and Treatment
Objective: To expose HepG2 cells to this compound and collect samples for metabolomic analysis.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-well cell culture plates
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
Protocol:
-
Seed HepG2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and incubate at 37°C and 5% CO₂ for 24 hours.
-
Prepare a working solution of this compound in DMEM. The final concentration of DMSO should be less than 0.1%.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add 2 mL of the this compound working solution to each well. Include vehicle control wells (DMEM with DMSO only).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
At each time point, collect the cell culture medium and store at -80°C for analysis of extracellular metabolites.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (intracellular extract) and store at -80°C until LC-MS analysis.
Sample Preparation and LC-MS Analysis
Objective: To detect and quantify this compound and its deuterated metabolites in cell extracts and culture medium.
Materials:
-
Intracellular extracts and cell culture medium samples
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system (e.g., Q-Exactive Orbitrap)
-
C18 reverse-phase LC column
Protocol:
-
Thaw the intracellular extracts and cell culture medium samples on ice.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet any debris.
-
Transfer the supernatant to LC-MS vials.
-
Inject the samples onto the LC-MS system.
-
LC Conditions (example):
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
-
MS Conditions (example):
-
Ionization Mode: Heated Electrospray Ionization (HESI), positive and negative modes
-
Scan Range: m/z 100-1000
-
Resolution: 70,000
-
Data-dependent MS/MS for fragmentation analysis
-
-
Experimental Workflow Diagram
Data Presentation
The following tables present hypothetical quantitative data from the LC-MS analysis. The data represents the relative abundance of this compound and its hypothesized metabolites over a 24-hour time course.
Table 1: Intracellular Abundance of Deuterated Metabolites
| Time (hours) | This compound (Relative Abundance) | 10-Bromo-1-decanol-D19 (Relative Abundance) | 10-Bromodecanoic_acid-D18 (Relative Abundance) | Glutathione Conjugate (Relative Abundance) |
| 0 | 100.0 ± 5.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 85.2 ± 4.3 | 10.5 ± 1.1 | 2.1 ± 0.3 | 0.5 ± 0.1 |
| 6 | 60.7 ± 3.8 | 25.3 ± 2.5 | 8.9 ± 0.9 | 3.1 ± 0.4 |
| 12 | 35.1 ± 2.9 | 38.6 ± 3.1 | 15.4 ± 1.6 | 8.7 ± 0.9 |
| 24 | 10.4 ± 1.5 | 20.1 ± 2.2 | 22.8 ± 2.5 | 15.2 ± 1.8 |
Values are presented as mean ± standard deviation (n=3).
Table 2: Extracellular (Medium) Abundance of Deuterated Metabolites
| Time (hours) | This compound (Relative Abundance) | 10-Bromo-1-decanol-D19 (Relative Abundance) | 10-Bromodecanoic_acid-D18 (Relative Abundance) | Glutathione Conjugate (Relative Abundance) |
| 0 | 100.0 ± 5.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 98.1 ± 4.9 | 0.8 ± 0.1 | 0.3 ± 0.05 | 0.2 ± 0.04 |
| 6 | 92.5 ± 4.6 | 3.2 ± 0.4 | 1.5 ± 0.2 | 1.1 ± 0.1 |
| 12 | 80.3 ± 4.1 | 8.9 ± 0.9 | 4.6 ± 0.5 | 3.8 ± 0.4 |
| 24 | 65.7 ± 3.7 | 15.4 ± 1.7 | 9.8 ± 1.1 | 8.5 ± 0.9 |
Values are presented as mean ± standard deviation (n=3).
Conclusion
The use of this compound in metabolic tracer experiments, coupled with high-resolution mass spectrometry, provides a robust method for investigating the metabolic fate of long-chain dibromoalkanes. The detailed protocols and hypothetical data presented here offer a framework for researchers to design and execute similar studies. This approach is critical for understanding the biotransformation of xenobiotics, which is a cornerstone of drug development and toxicology research. The versatility of stable isotope labeling allows for its application across various biological systems, from in vitro cell cultures to in vivo animal models.[10][11]
References
- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of plant secondary metabolism using stable isotope-labelled precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Estimation of Metabolic Flux by Heavy Isotope Labeling Simultaneous with Pathway Inhibition: Metabolic Flux Inhibition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Page loading... [guidechem.com]
- 8. 1,10-Dibromodecane 97 4101-68-2 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Metabolic deuterium oxide (D2O) labeling in quantitative omics studies: A tutorial review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Duplexing metabolic deuterated water-labeled samples using dimethyl labeling to estimate protein turnover rates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,10-Dibromodecane-D20 in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1,10-Dibromodecane-D20 in materials science research, with a primary focus on its application in the synthesis of deuterated polymers for analysis by neutron scattering. Detailed experimental protocols, illustrative data, and workflow visualizations are provided to guide researchers in utilizing this valuable isotopic compound.
Application: Synthesis of Deuterated Polymers for Neutron Scattering Studies
This compound serves as a crucial building block for the synthesis of polymers with a deuterated aliphatic chain segment. The primary application of such polymers is in neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS).[1] The significant difference in the neutron scattering length between hydrogen and its isotope deuterium (B1214612) allows for "contrast matching," a technique where specific portions of a polymer chain or a polymer blend can be made "visible" or "invisible" to neutrons.[1] This enables detailed investigations into polymer conformation, dynamics, and morphology in the solid-state or in solution.
By selectively incorporating this compound into a polymer backbone, researchers can precisely label a long-chain aliphatic segment. This is particularly useful for studying:
-
Polymer chain conformation in melts and blends: Determining the radius of gyration and the arrangement of polymer chains in complex mixtures.
-
Self-assembly of block copolymers: Elucidating the structure and dimensions of microphase-separated domains.
-
Polymer-nanoparticle interactions: Investigating the structure of polymer layers adsorbed onto nanoparticle surfaces.
-
Dynamics of polymer chains: Studying chain diffusion and relaxation processes.
Illustrative Quantitative Data
The following table presents illustrative quantitative data for a hypothetical deuterated polyether synthesized using this compound and a corresponding non-deuterated diol. This data is representative of what would be expected from the successful synthesis and characterization of such a polymer.
| Parameter | Illustrative Value | Characterization Technique |
| Number Average Molecular Weight (Mn) | 25,000 g/mol | Gel Permeation Chromatography (GPC) |
| Weight Average Molecular Weight (Mw) | 45,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 | Calculated from GPC data (Mw/Mn) |
| Glass Transition Temperature (Tg) | -20 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 85 °C | Differential Scanning Calorimetry (DSC) |
| Deuterium Incorporation | >98% | Nuclear Magnetic Resonance (NMR) Spectroscopy / Mass Spectrometry |
Experimental Protocols
The following are representative protocols for the synthesis of a deuterated polymer using this compound. These protocols are based on established polymerization techniques.
Protocol 1: Synthesis of a Deuterated Polyether via Williamson Ether Synthesis
This protocol describes the synthesis of a deuterated polyether by reacting this compound with a diol, such as 1,10-decanediol (B1670011), via a Williamson ether synthesis.
Materials:
-
This compound
-
1,10-Decanediol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane
-
Deionized water
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is charged with 1,10-decanediol (1.0 equivalent).
-
Solvent Addition: Anhydrous DMF is added to the flask to dissolve the diol.
-
Deprotonation: The flask is cooled to 0°C in an ice bath. Sodium hydride (2.2 equivalents) is added portion-wise under a gentle stream of nitrogen. The mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours to ensure complete formation of the dialkoxide.
-
Addition of Deuterated Monomer: A solution of this compound (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at room temperature.
-
Polymerization: The reaction mixture is heated to 80°C and stirred under nitrogen for 48 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of methanol to destroy any excess sodium hydride. The mixture is then poured into a large volume of cold deionized water to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, washed with deionized water and methanol, and then redissolved in dichloromethane. The organic solution is washed with deionized water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified deuterated polyether.
-
Characterization: The polymer is characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and deuterium incorporation, and Differential Scanning Calorimetry (DSC) to determine its thermal properties.
Visualizations
Caption: Workflow for the synthesis of a deuterated polyether.
Caption: Logical flow from synthesis to application in neutron scattering.
References
Troubleshooting & Optimization
Technical Support Center: 1,10-Dibromodecane-D20 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of 1,10-Dibromodecane-D20 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications as an internal standard?
This compound is the deuterated form of 1,10-dibromodecane, a long-chain alkyl dihalide. It is primarily used as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its chemical properties make it a suitable internal standard for the analysis of nonpolar, long-chain compounds, such as fatty acids, environmental contaminants like brominated flame retardants, and other hydrophobic molecules.
Q2: What are the most common issues encountered when using this compound as an internal standard?
Common issues include:
-
Chemical Instability: Degradation of the internal standard due to hydrolysis or elimination reactions.
-
Isotopic Impurity: Presence of non-deuterated or partially deuterated species.
-
Chromatographic Issues: Poor peak shape, co-elution with interfering compounds, or shifts in retention time.
-
Matrix Effects: Signal suppression or enhancement in complex sample matrices.
-
Inaccurate Quantification: Resulting from one or more of the issues mentioned above.
Q3: How can I assess the purity of my this compound standard?
The purity of your this compound standard should be assessed for both chemical and isotopic purity.
-
Chemical Purity: This can be determined using techniques like Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) to identify and quantify any chemical impurities.
-
Isotopic Purity: High-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the degree of deuteration and the presence of any non-deuterated or partially deuterated species.
Q4: Is this compound susceptible to degradation?
Yes, as an alkyl bromide, this compound can be susceptible to degradation, primarily through hydrolysis and elimination reactions.[1]
-
Hydrolysis: The carbon-bromine bond can be hydrolyzed to form the corresponding alcohol (10-bromo-decan-1-ol-D19 or 1,10-decanediol-D20). This process can be accelerated by the presence of water and is more rapid under basic conditions.[1]
-
Elimination: Under strongly basic conditions, an elimination reaction can occur to form an alkene.
It is crucial to use anhydrous solvents and avoid basic conditions during sample preparation and storage to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
Symptom: High variability in replicate injections, poor accuracy in quality control samples, or results that are not reproducible.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation of Internal Standard | 1. Prepare fresh working solutions of the internal standard in anhydrous solvent. 2. Analyze a freshly prepared standard solution and compare the response to an older solution. 3. Check the pH of your sample and extraction solvents; avoid basic conditions. | A stable and consistent response for the internal standard, leading to improved accuracy and precision. |
| Isotopic Impurity | 1. Verify the isotopic purity of the internal standard using HRMS. 2. If significant non-deuterated analyte is present in the standard, subtract its contribution from the analyte signal in samples. | More accurate quantification, especially at the lower limit of quantification (LLOQ). |
| Matrix Effects | 1. Perform a post-extraction addition experiment to assess signal suppression or enhancement. 2. Optimize sample cleanup procedures to remove interfering matrix components. 3. Dilute the sample extract to reduce the concentration of matrix components. | Consistent analyte-to-internal standard response ratios across different sample matrices. |
| Chromatographic Shift | 1. Ensure consistent mobile phase composition and temperature. 2. Check for column degradation. 3. While deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts, this should be consistent. | Consistent retention times for both the analyte and the internal standard. |
Issue 2: Poor Peak Shape or Low Signal Intensity of the Internal Standard
Symptom: Tailing or fronting peaks, broad peaks, or a significantly lower-than-expected signal for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Adsorption to Active Sites | 1. Use a deactivated inlet liner for GC-MS. 2. Employ a column with low bleed and high inertness. 3. Add a small amount of a competing compound to the sample to block active sites. | Improved peak shape (more symmetrical) and increased signal intensity. |
| Thermal Degradation in GC Inlet | 1. Optimize the GC inlet temperature; lower it if possible while maintaining efficient volatilization. 2. Use a pulsed splitless or on-column injection technique. | A higher response for the internal standard and reduced peak tailing. |
| Poor Solubility | 1. Ensure the internal standard is fully dissolved in the injection solvent. 2. Use a solvent that is compatible with the mobile phase (for LC-MS) or the stationary phase (for GC-MS). | A sharp, symmetrical peak with good response. |
Quantitative Data Summary
Due to the limited availability of public data for this compound, the following tables present hypothetical yet realistic data for illustrative purposes.
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | pH | Percent Recovery (Hypothetical) | Primary Degradant Observed (Hypothetical) |
| Acetonitrile (B52724) (anhydrous) | Neutral | >99% | None |
| Methanol (anhydrous) | Neutral | >99% | None |
| Water:Acetonitrile (50:50) | 7.0 | 95% | 10-bromo-decan-1-ol-D19 |
| Water:Acetonitrile (50:50) | 9.0 | 85% | 10-bromo-decan-1-ol-D19, Dec-9-en-1-bromo-D17 |
| Water:Acetonitrile (50:50) | 4.0 | 98% | Minor hydrolysis product |
Table 2: Isotopic Purity of a Typical Batch of this compound (Hypothetical Data from HRMS Analysis)
| Isotopologue | Relative Abundance (Hypothetical) |
| D20 | 98.5% |
| D19 | 1.2% |
| D18 | 0.2% |
| D0 (non-deuterated) | <0.1% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability
Objective: To determine the stability of this compound under specific experimental conditions.
Methodology:
-
Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution in the test solvents (e.g., mobile phase, extraction solvent) to a final concentration of 1 µg/mL.
-
Divide each working solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
-
At each time point, analyze the corresponding aliquot by GC-MS or LC-MS.
-
Monitor the peak area of the this compound and look for the appearance of potential degradation products (e.g., the corresponding alcohol or alkene).
-
Calculate the percent recovery at each time point relative to the initial time point (T=0).
Protocol 2: Quantification of a Hydrophobic Analyte in a Complex Matrix using this compound as an Internal Standard (GC-MS)
Objective: To accurately quantify a hydrophobic analyte in a complex matrix (e.g., plasma, soil extract) using this compound.
Methodology:
-
Sample Preparation:
-
To 1 mL of the sample, add a known amount of this compound working solution (e.g., 50 µL of a 1 µg/mL solution in isooctane).
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., hexane, dichloromethane).
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis (e.g., 100 µL of isooctane).
-
-
GC-MS Analysis:
-
GC Conditions:
-
Inlet: Splitless injection at 250°C.
-
Column: A nonpolar column (e.g., DB-5ms).
-
Oven Program: Start at 80°C, ramp to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and this compound.
-
-
-
Quantification:
-
Generate a calibration curve by analyzing standards containing known concentrations of the analyte and a constant concentration of the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the analyte in the samples by comparing their peak area ratios to the calibration curve.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent or inaccurate results.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Addressing Matrix Effects with 1,10-Dibromodecane-D20
Welcome to the technical support center for utilizing 1,10-Dibromodecane-D20 as an internal standard to mitigate matrix effects in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact quantitative analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative results, particularly in complex biological matrices like plasma, urine, or tissue homogenates.[3]
Q2: How does this compound, as a deuterated internal standard, theoretically correct for matrix effects?
A2: A deuterated internal standard (d-IS) is a stable isotope-labeled version of an analyte or a compound with similar physicochemical properties. The principle is that the d-IS, such as this compound, will behave nearly identically to the analyte of interest during sample preparation, chromatography, and ionization.[4] By co-eluting with the analyte, it experiences the same degree of ion suppression or enhancement. When you calculate the ratio of the analyte's signal to the d-IS signal, the variations caused by the matrix effect are normalized, leading to more accurate and precise quantification.[4][5] this compound is a non-polar, deuterated long-chain alkane, making it a suitable internal standard for non-polar analytes.[6]
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always provide perfect compensation.[7] A phenomenon known as the "deuterium isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated standard.[7][8] If this shift causes them to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification, a phenomenon known as "differential matrix effects."[8] Therefore, it is crucial to verify co-elution during method development.
Q4: What are the key considerations when using this compound as an internal standard?
A4: Several factors are critical for the successful use of this compound:
-
Analyte Similarity: It is most suitable for non-polar analytes that will have similar chromatographic behavior and extraction recovery.
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize any signal contribution at the analyte's mass-to-charge ratio (m/z).
-
Co-elution: As mentioned, verifying that this compound co-elutes with the target analyte is essential for effective matrix effect correction.
-
Label Stability: The deuterium (B1214612) atoms in this compound are on carbon atoms and are not readily exchangeable, making it a stable internal standard under typical LC-MS conditions.[1]
Troubleshooting Guide
This section addresses specific issues that may arise when using this compound.
Problem 1: Poor reproducibility of the analyte / this compound area ratio.
-
Possible Cause: Inconsistent sample preparation or injection volume.
-
Solution: Ensure consistent and precise pipetting of the internal standard into all samples, standards, and quality controls. Verify the autosampler's performance for consistent injection volumes.
-
Possible Cause: Differential matrix effects.
-
Solution: Check for co-elution of the analyte and this compound. If a slight separation is observed, consider adjusting the chromatographic method (e.g., gradient, flow rate) to improve overlap. If co-elution cannot be achieved, a different internal standard may be necessary.
Problem 2: The analyte and this compound do not co-elute.
-
Possible Cause: Significant difference in polarity between the analyte and this compound.
-
Solution: this compound is highly non-polar. If your analyte is significantly more polar, it may not be a suitable internal standard. Consider a deuterated version of the analyte itself or a closer structural analog.
-
Possible Cause: Column degradation.
-
Solution: A loss of stationary phase or column contamination can alter selectivity. Replace the analytical column and implement a column wash protocol.
Problem 3: Unexpectedly high or low calculated analyte concentrations.
-
Possible Cause: Contamination of the this compound standard with the unlabeled analyte.
-
Solution: Analyze a blank matrix spiked only with the internal standard. There should be no significant signal at the analyte's m/z transition. If a signal is present, it indicates contamination, and a new standard should be obtained.
-
Possible Cause: The concentration of the internal standard is too high or too low.
-
Solution: The internal standard response should be sufficiently high for good peak integration but not so high that it causes detector saturation. Adjust the concentration of the this compound spiking solution accordingly.
Experimental Protocols & Data
The following sections provide a detailed methodology for evaluating matrix effects and a sample preparation protocol using this compound for a hypothetical non-polar drug, "Analyte X," in human plasma.
Protocol 1: Quantitative Evaluation of Matrix Effects
This protocol uses the post-extraction spike method to determine if this compound adequately compensates for matrix effects.
Methodology:
-
Prepare Three Sets of Samples (n=6 for each set):
-
Set A (Neat Solution): Analyte X and this compound spiked into the mobile phase.
-
Set B (Post-Spike Matrix): Blank human plasma is extracted first (using Protocol 2), and then Analyte X and this compound are spiked into the final, clean extract.
-
Set C (Pre-Spike Matrix): Analyte X and this compound are spiked into blank human plasma before the extraction process.
-
-
Analyze Samples: Inject all samples into the LC-MS/MS system.
-
Calculate Metrics:
-
Recovery (RE%): (Peak Area of Set C / Peak Area of Set B) * 100
-
Matrix Factor (MF): Peak Area of Set B / Peak Area of Set A
-
Internal Standard Normalized Matrix Factor (IS-Normalized MF): MF of Analyte X / MF of this compound
-
Data Presentation:
The following tables summarize hypothetical data from this experiment.
Table 1: Peak Areas for Analyte X and this compound
| Sample Set | Replicate | Analyte X Peak Area | This compound Peak Area |
| Set A (Neat) | 1 | 1,254,321 | 1,567,890 |
| 2 | 1,265,432 | 1,578,901 | |
| 3 | 1,243,210 | 1,556,789 | |
| Average | 1,254,321 | 1,567,890 | |
| Set B (Post-Spike) | 1 | 876,543 | 1,095,678 |
| 2 | 887,654 | 1,109,567 | |
| 3 | 865,432 | 1,081,790 | |
| Average | 876,543 | 1,095,678 | |
| Set C (Pre-Spike) | 1 | 832,109 | 1,040,135 |
| 2 | 843,210 | 1,054,012 | |
| 3 | 821,098 | 1,026,372 | |
| Average | 832,139 | 1,040,173 |
Table 2: Calculated Matrix Effect and Recovery Data
| Parameter | Analyte X | This compound |
| Recovery (RE%) | 94.9% | 94.9% |
| Matrix Factor (MF) | 0.70 | 0.70 |
| IS-Normalized MF | 1.00 | N/A |
Data Interpretation:
-
An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. In this case, an MF of 0.70 shows significant ion suppression for both the analyte and the internal standard.
-
The IS-Normalized MF should be close to 1 if the d-IS is effectively compensating. A value of 1.00 demonstrates that this compound is experiencing the same degree of matrix effect as Analyte X and is therefore an appropriate internal standard.
Protocol 2: Plasma Sample Preparation using Protein Precipitation
This protocol is suitable for the analysis of non-polar small molecules in plasma.
-
Aliquoting: To 100 µL of each plasma sample (calibrator, quality control, or unknown) in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution (e.g., 100 ng/mL in methanol). Vortex briefly.
-
Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.
-
Vortex: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for plasma sample analysis.
Caption: Logic of matrix effect compensation with an internal standard.
References
Troubleshooting poor recovery of 1,10-Dibromodecane-D20 during extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of 1,10-Dibromodecane-D20 during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound low or inconsistent?
Low and inconsistent recovery is a common issue that can arise from several factors related to the compound's properties and the extraction workflow. 1,10-Dibromodecane is a nonpolar, hydrophobic long-chain molecule.[1][2] Key areas to investigate include:
-
Extraction Method Mismatch: The chosen extraction technique (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimized for a highly nonpolar compound.
-
Phase Incompatibility: During Liquid-Liquid Extraction (LLE), the analyte may have poor partitioning into the organic phase if the solvent is not appropriate.
-
Sorbent Interaction Issues: In Solid-Phase Extraction (SPE), the analyte might bind too strongly or not at all, depending on the sorbent and solvent choices.[3]
-
Non-Specific Binding: Due to its hydrophobicity, the compound may adsorb to the surfaces of plastic labware such as pipette tips, tubes, or well plates.[4]
-
Incomplete Elution: The solvent used for elution may not be strong enough to completely remove the analyte from the SPE sorbent.[3]
-
High Volatility: Although it has a high boiling point, loss can occur during solvent evaporation steps if not performed carefully.
Q2: What are the key physicochemical properties of 1,10-Dibromodecane I should consider?
Understanding the properties of 1,10-Dibromodecane is crucial for designing an effective extraction protocol. The properties of the deuterated (D20) version are nearly identical to the standard compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀Br₂ | [1][5] |
| Molecular Weight | 300.07 g/mol (D20 version: ~320.20 g/mol ) | [6][7] |
| Appearance | Beige to brown crystalline low melting solid or colorless liquid | [1][5] |
| Melting Point | 25-27 °C (lit.) | [5][7] |
| Boiling Point | 160 °C at 15 mmHg (lit.) | [5][7] |
| Density | 1.335 g/mL at 25 °C (lit.) | [5] |
| Water Solubility | Insoluble | [1][5] |
| Organic Solubility | Soluble in ethanol (B145695) and ether | [8] |
Note: As the melting point is near typical room temperature, the compound's physical state may vary.
Q3: Which extraction method is better for this compound: LLE or SPE?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective if properly optimized.
-
LLE is a straightforward technique ideal for separating this compound from polar, aqueous matrices. Its success heavily depends on the choice of an immiscible organic solvent that maximizes partitioning.[9][10]
-
SPE offers higher selectivity and can be more easily automated.[11] For a nonpolar compound like this, a reversed-phase (RP) sorbent (e.g., C8 or C18) is the most appropriate choice, as it retains analytes through nonpolar interactions.[2][3]
The choice often depends on the complexity of the sample matrix, required sample cleanup, and available equipment.
Q4: I'm using LLE and getting poor recovery. How can I improve it?
Poor LLE recovery is typically due to suboptimal solvent selection or phase partitioning.
-
Optimize Your Extraction Solvent: Use a nonpolar, water-immiscible organic solvent. Good choices for 1,10-Dibromodecane include hexane, heptane, ethyl acetate, or dichloromethane. Try to match the polarity of the analyte with the solvent.[12]
-
Increase Solvent-to-Sample Ratio: A higher volume of organic solvent can improve extraction efficiency. A ratio of 7:1 (organic solvent to aqueous sample) is often a good starting point for optimization.[10][12]
-
Utilize the "Salting Out" Effect: Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase decreases the solubility of nonpolar compounds, driving more of the this compound into the organic phase.[10][12]
-
Ensure Adequate Mixing: Vortex or shake the sample vigorously for 1-2 minutes to ensure the analyte has sufficient time to partition between the two phases.
-
Prevent Emulsions: If emulsions form, they can trap the analyte. They can often be broken by centrifugation or by adding a small amount of salt.
Q5: My SPE protocol is failing. What are the common pitfalls for a nonpolar compound?
For reversed-phase SPE, poor recovery is often traced to a few key steps.[13][14]
-
Incorrect Sorbent: Ensure you are using a nonpolar sorbent like C18 or C8, which is appropriate for retaining this compound from a polar sample matrix.[2][3]
-
Cartridge Drying Out: The sorbent bed must remain wet after conditioning and equilibration, right up until sample loading. If it dries, the hydrophobic functional groups can collapse, drastically reducing retention.[3]
-
Improper Sample Loading: The sample should be loaded in a solvent that is weak enough to allow the analyte to bind to the sorbent (i.e., a polar solvent like water or a low-percentage organic mix). Loading in a strong, nonpolar solvent will cause the analyte to pass through to waste.
-
Wash Solvent is Too Strong: The wash step is designed to remove polar interferences. Using a wash solvent with too much organic content (e.g., >5-10% methanol) can prematurely elute your nonpolar analyte.
-
Elution Solvent is Too Weak: To elute the analyte, you need a strong, nonpolar solvent. If recovery is low, try increasing the organic strength of your elution solvent (e.g., from 80% to 100% acetonitrile (B52724) or methanol) or using a stronger solvent like isopropanol (B130326) or dichloromethane. Also, ensure you are using a sufficient volume to fully wet the sorbent and desorb the analyte.[3]
Troubleshooting Workflows & Diagrams
The following diagrams illustrate logical troubleshooting steps and the principles behind the recommended extraction techniques.
References
- 1. Page loading... [guidechem.com]
- 2. biotage.com [biotage.com]
- 3. welch-us.com [welch-us.com]
- 4. benchchem.com [benchchem.com]
- 5. 1,10-Dibromodecane [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 1,10-Dibromodecane | 4101-68-2 [chemicalbook.com]
- 8. 1,10-Dibromdecan – Wikipedia [de.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. silicycle.com [silicycle.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. hawach.com [hawach.com]
Preventing degradation of 1,10-Dibromodecane-D20 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1,10-Dibromodecane-D20 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is the deuterated form of 1,10-Dibromodecane, where all 20 hydrogen atoms have been replaced with deuterium (B1214612). This isotopic labeling is crucial for various research applications, including metabolic studies and as a sensitive probe in nuclear magnetic resonance (NMR) spectroscopy.[1] Maintaining its chemical and isotopic purity is paramount for ensuring experimental reproducibility and the integrity of results.[1]
Q2: What are the primary causes of this compound degradation in solution?
A2: The degradation of this compound, like other alkyl halides, is primarily caused by environmental factors and the inherent reactivity of the carbon-bromine (C-Br) bond.[1] Key contributors to degradation include:
-
Moisture: Water can act as a nucleophile, leading to hydrolysis and the formation of the corresponding deuterated alcohol.[1]
-
Light (UV): Exposure to UV light can initiate free-radical chain reactions by promoting the homolytic cleavage of the C-Br bond.[1]
-
Elevated Temperatures: Higher temperatures accelerate the rates of all degradation pathways, including substitution and elimination reactions.[1]
-
Presence of Bases: Strong and even weak bases can promote dehydrohalogenation (elimination reactions) to form alkenes.[1][2]
-
Oxygen: Oxygen can participate in and propagate free-radical degradation pathways.[1]
Q3: How does deuteration affect the stability of this compound compared to its non-deuterated counterpart?
A3: The replacement of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3] This is due to the lower zero-point vibrational energy of the C-D bond.[3] Consequently, reactions that involve the cleavage of a C-D bond in the rate-determining step will proceed more slowly.[3] This phenomenon, known as the kinetic isotope effect (KIE), can enhance the stability of this compound against certain degradation pathways, particularly E2 elimination reactions where a C-D bond at the β-position is broken.[1][3] However, it does not prevent degradation pathways that do not involve C-D bond cleavage, such as SN2 reactions.[1]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored under the following conditions:
-
Temperature: Store at the temperature specified by the manufacturer, typically refrigerated at 2-8°C. For extended storage, -20°C may be recommended.[1]
-
Container: Use the original supplier's amber glass bottle with a PTFE-lined cap to protect from light and moisture.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]
-
Location: Keep in a cool, dry, dark, and well-ventilated area, segregated from strong bases, strong oxidizers, and reactive metals.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in solution.
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in NMR or GC-MS analysis suggesting impurities. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound is stored at the recommended temperature, protected from light, and under an inert atmosphere.[1] 2. Check Solvent Purity: Use high-purity, anhydrous solvents. Moisture in the solvent can cause hydrolysis.[1] 3. Inert Atmosphere Handling: Handle the compound and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to moisture and oxygen.[1] |
| Decrease in the concentration of this compound over time in solution. | The solution is unstable under the experimental conditions. | 1. Solvent Selection: Choose a non-polar, aprotic, and anhydrous solvent. Common choices for alkyl halides include hexane, ethyl acetate, or toluene.[1][4][5] Avoid protic solvents like water or alcohols. 2. Temperature Control: Maintain the solution at a low temperature throughout the experiment, if feasible. 3. pH Control: Ensure the solution is free from basic contaminants. If necessary, use a neutral or slightly acidic buffer, but verify compatibility first.[1] |
| Discoloration of the solution (e.g., turning yellow or brown). | This can be a sign of degradation, potentially due to light exposure or reaction with impurities.[2][6] | 1. Protect from Light: Conduct experiments in amber glassware or protect the reaction vessel from light.[1] 2. Purify the Compound: If the starting material is discolored, consider purification by recrystallization or column chromatography before use. |
| Poor reproducibility of experimental results. | Inconsistent purity of this compound between experiments. | 1. Purity Assessment: Before each experiment, assess the purity of the this compound stock using NMR or GC-MS.[1] 2. Standardized Procedures: Follow a strict, standardized protocol for solution preparation and handling to ensure consistency. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution via GC-MS
Objective: To monitor the stability of this compound in a chosen solvent over time.
Methodology:
-
Solution Preparation:
-
Under an inert atmosphere, prepare a stock solution of this compound in a high-purity, anhydrous solvent (e.g., hexane) at a known concentration.
-
Dispense aliquots of the stock solution into amber glass vials with PTFE-lined caps.
-
-
Storage Conditions:
-
Store the vials under the desired test conditions (e.g., room temperature, 4°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), take a sample from one of the vials.
-
Analyze the sample using a Gas Chromatography-Mass Spectrometry (GC-MS) method optimized to separate the parent compound from potential degradation products (e.g., the corresponding alkene or alcohol).[1]
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
A decrease in the peak area of the parent compound and the emergence of new peaks indicate degradation.[1]
-
Protocol 2: Handling and Preparation of this compound Solutions for Experiments
Objective: To provide a standardized procedure for preparing solutions of this compound to minimize degradation.
Methodology:
-
Environment: Perform all manipulations under an inert atmosphere (e.g., a nitrogen-filled glovebox or using a Schlenk line).
-
Glassware: Use oven-dried or flame-dried glassware to ensure it is free of moisture.
-
Solvent: Use a freshly distilled or commercially available anhydrous solvent.
-
Procedure:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Quickly weigh the required amount of the compound and transfer it to the reaction vessel.
-
Add the anhydrous solvent via a syringe or cannula.
-
If the solution is to be stored, keep it in a tightly sealed container, under an inert atmosphere, and protected from light at the appropriate temperature.
-
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Recommended workflow for handling this compound.
References
Calibration curve issues using 1,10-Dibromodecane-D20
Welcome to the technical support center for 1,10-Dibromodecane-D20. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this deuterated internal standard in quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a deuterated form of 1,10-dibromodecane, meaning the 20 hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows it to be distinguished by a mass spectrometer. This helps to correct for variability during sample preparation and analysis, leading to more accurate and precise quantification of the target analyte.
Q2: Why am I observing poor linearity (low R² value) in my calibration curve?
Poor linearity in your calibration curve when using this compound can stem from several factors. One common issue is the potential for interference from naturally occurring isotopes of your analyte of interest, which can artificially inflate the signal of the internal standard, particularly at high analyte concentrations.[1] Another possibility is detector saturation at high concentrations of either the analyte or the internal standard. It is also crucial to ensure that the concentration of the internal standard is appropriate for the expected range of the analyte concentrations in your samples.
Q3: My this compound internal standard peak is showing inconsistent area counts between runs. What could be the cause?
Inconsistent peak areas for the internal standard can be a sign of several issues. One of the most common causes is the "matrix effect," where components of the sample matrix (e.g., plasma, soil extracts) suppress or enhance the ionization of the internal standard in the mass spectrometer source.[2][3][4] This effect can vary between samples, leading to inconsistent responses. Other potential causes include improper sample preparation, leading to variable recovery of the internal standard, or issues with the autosampler injection volume.
Q4: I am observing a shift in the retention time of this compound compared to its non-deuterated analog. Is this normal?
Yes, a slight shift in retention time between a deuterated standard and its non-deuterated counterpart is a known phenomenon called the "isotope effect." In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs. While this is normal, a significant separation can be problematic as it may lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.
Troubleshooting Guides
Issue 1: Non-Linear Calibration Curve
Symptoms:
-
Low coefficient of determination (R² < 0.99).
-
Curve appears to plateau at higher concentrations.
-
Inaccurate quantification of quality control (QC) samples at the high and low ends of the curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Internal Standard Concentration | Prepare a series of calibration curves with varying concentrations of this compound to find the optimal concentration that provides a consistent response across the entire calibration range.[1] | An internal standard concentration that results in a linear response with an R² value > 0.99. |
| Detector Saturation | Dilute the calibration standards and samples to fall within the linear range of the detector. Adjust detector settings if possible. | Linear response is restored for the diluted samples. |
| Interference from Analyte's Natural Isotopes | Ensure the mass transition monitored for this compound is free from interference from the analyte's isotopic peaks. This can be checked by analyzing a high-concentration standard of the non-deuterated analyte.[1] | A clean internal standard channel with no signal contribution from the analyte. |
| Improper Blank Subtraction | Ensure that the blank (matrix without analyte or internal standard) is truly representative and that any background signal is properly subtracted. | Reduced y-intercept and improved linearity. |
Issue 2: High Variability in Internal Standard Response
Symptoms:
-
Relative standard deviation (RSD) of the internal standard peak area is high across the sample batch (>15-20%).
-
Poor precision in the quantification of replicate samples.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Conduct a post-extraction spike experiment to evaluate the extent of ion suppression or enhancement. If significant matrix effects are present, consider further sample cleanup, dilution of the sample, or using a different ionization source if available.[2][3][4] | Reduced variability in the internal standard response and improved accuracy of quantification. |
| Inconsistent Sample Preparation | Review the sample preparation protocol for consistency, especially extraction and reconstitution steps. Ensure complete vortexing and centrifugation. | Improved reproducibility of the internal standard peak area. |
| Autosampler/Injection Issues | Check the autosampler for air bubbles in the syringe and ensure the injection volume is consistent. Run a series of blank injections to check for carryover. | Consistent injection volumes and no carryover between samples. |
Data Presentation
Table 1: Example of a "Good" vs. "Bad" Calibration Curve for an Alkyl Halide Analysis
This table provides a representative example of what to expect from a well-performing versus a poorly performing calibration curve in a GC-MS analysis of a representative alkyl halide, using a deuterated internal standard like this compound.
| Parameter | "Good" Calibration Curve | "Bad" Calibration Curve | Potential Reasons for "Bad" Curve |
| Linearity (R²) | > 0.995 | < 0.98 | Detector saturation, inappropriate IS concentration, non-linear detector response. |
| Range | 0.1 - 100 µg/L | 10 - 50 µg/L (Limited) | High background noise limiting the lower end, saturation at the higher end. |
| Limit of Detection (LOD) | 0.03 µg/L | 5 µg/L | High background, poor sensitivity, matrix interference.[5][6] |
| Limit of Quantification (LOQ) | 0.1 µg/L | 10 µg/L | High variability at low concentrations, significant matrix effects.[5][6] |
| QC Sample Accuracy | 90-110% | < 80% or > 120% | Poor curve fit, matrix effects impacting samples and standards differently. |
Data is representative and adapted from similar analytical methods for alkyl halides.[5][6]
Experimental Protocols
Protocol 1: General GC-MS Method for Alkyl Halides using this compound
This protocol provides a starting point for the analysis of volatile alkyl halides in a solvent matrix.
-
Instrumentation: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: VF-624ms capillary column (or similar phase with appropriate polarity).[6]
-
Injection: 1 µL splitless injection at 250 °C.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
Ions to Monitor: Determine the characteristic ions for the target analyte and for this compound (monitor at least 2-3 ions for each).
-
-
Internal Standard: Spike all samples, calibration standards, and quality controls with a consistent concentration of this compound.
Protocol 2: General LC-MS/MS Method for Lipid Analysis using this compound as an Internal Standard
This protocol is a general guide for the analysis of lipids in a biological matrix like plasma.
-
Instrumentation: High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Sample Preparation:
-
To 10 µL of plasma, add 225 µL of cold methanol (B129727) containing this compound and other relevant internal standards.[7]
-
Vortex for 10 seconds.
-
Add 750 µL of cold methyl tert-butyl ether (MTBE) and vortex for 10 seconds, then shake for 6 minutes at 4 °C.[7]
-
Induce phase separation by adding 188 µL of water and centrifuging.[7]
-
Collect the organic layer, evaporate to dryness, and reconstitute in an appropriate solvent (e.g., methanol/toluene 9:1 v/v).[7]
-
-
LC Separation:
-
Column: ZORBAX EclipsePlus C18, 100 x 2.1 mm, 1.8 µm (or similar reversed-phase column).[7]
-
Mobile Phase A: 60:40 (v/v) Acetonitrile:water with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid (for positive ion mode).[7]
-
Mobile Phase B: 90:10 (v/v) Isopropanol:acetonitrile with 10 mM ammonium formate and 0.1% formic acid (for positive ion mode).[7]
-
Gradient: Develop a suitable gradient to separate the lipids of interest.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) or full scan with fragmentation for identification.
-
Ion Transitions: Determine the precursor and product ions for the target lipids and this compound.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Workflow for evaluating matrix effects.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Technical Support Center: Analysis of 1,10-Dibromodecane-D20
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing 1,10-Dibromodecane-D20, which is commonly used as a stable isotope-labeled internal standard (SIL-IS).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, in this case, this compound, in the ion source of a mass spectrometer.[3][4] This phenomenon occurs when co-eluting components from the sample matrix compete with the analyte for ionization, leading to a decreased signal intensity.[3][5] For this compound, which serves as an internal standard, accurate and reproducible signal detection is crucial for the precise quantification of the non-labeled analyte.[1] Ion suppression can compromise the sensitivity, accuracy, and precision of the analytical method.[4][5]
Q2: What are the likely sources of ion suppression when analyzing samples containing this compound?
A2: Ion suppression can originate from various endogenous and exogenous sources within the sample matrix.[4][6] Common sources include:
-
Endogenous matrix components: In biological samples, salts, phospholipids (B1166683), and proteins are major contributors to ion suppression.[7][8][9]
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents in the mobile phase can accumulate in the ion source and interfere with ionization.[6][10]
-
Sample preparation contaminants: Impurities introduced during sample processing, such as plasticizers leached from labware, can also cause ion suppression.[4]
-
Formulation agents: In drug development, excipients like polysorbates used in formulations can lead to significant ion suppression.[11]
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess ion suppression is the post-column infusion experiment.[12][13] In this technique, a solution of this compound is continuously infused into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the constant baseline signal of this compound indicates the retention time at which matrix components are eluting and causing suppression.[13][14]
Troubleshooting Guide
Problem: I am observing a low or inconsistent signal for this compound.
This issue is often a direct consequence of ion suppression. The following troubleshooting steps can help identify and mitigate the problem.
dot
Caption: Troubleshooting workflow for low signal of this compound.
Step 1: Evaluate Your Ionization Source
-
Issue: Electrospray ionization (ESI) is generally more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI), especially for less polar molecules in complex matrices.[4][15]
-
Solution: If your instrument is equipped with an APCI source, consider switching from ESI. APCI is often a better choice for non-polar to moderately polar compounds and is less affected by matrix components like salts.[5]
Step 2: Enhance Sample Preparation
-
Issue: Insufficient removal of matrix components is a primary cause of ion suppression.[3][7] Protein precipitation alone may not be sufficient to remove phospholipids and other interfering substances.[4][14]
-
Solution: Implement a more rigorous sample clean-up technique. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly effective at removing interfering matrix components.[5][7][15]
| Sample Preparation Technique | Relative Signal Intensity of this compound (Hypothetical) | Relative Standard Deviation (RSD, %) (Hypothetical) | Primary Interferents Removed |
| Protein Precipitation (PPT) | 45% | 15% | Proteins |
| Liquid-Liquid Extraction (LLE) | 85% | 7% | Phospholipids, salts, highly polar compounds |
| Solid-Phase Extraction (SPE) | 95% | <5% | Phospholipids, salts, a broad range of interferences based on sorbent chemistry |
Step 3: Optimize Chromatographic Separation
-
Issue: If this compound co-elutes with a region of significant ion suppression, its signal will be compromised.[3][16]
-
Solution: Adjust the chromatographic conditions to separate the analyte from the interfering matrix components.
-
Modify the Gradient: Alter the mobile phase gradient to shift the retention time of this compound away from the suppression zone.
-
Change Column Chemistry: Utilize a column with a different stationary phase (e.g., C30 instead of C18) to alter selectivity.[17]
-
Reduce Flow Rate: Lowering the flow rate can improve ionization efficiency and reduce the impact of suppression.[4][5]
-
| Parameter | Condition A | Signal Intensity (cps) (Hypothetical) | Condition B | Signal Intensity (cps) (Hypothetical) |
| LC Column | Standard C18 | 150,000 | Phenyl-Hexyl | 250,000 |
| Gradient | Fast (3 min) | 120,000 | Slow (8 min) | 280,000 |
| Flow Rate | 0.5 mL/min | 180,000 | 0.2 mL/min | 260,000 |
Step 4: Consider Sample Dilution
-
Issue: High concentrations of matrix components can overwhelm the ion source.
-
Solution: Diluting the sample can reduce the concentration of interfering species.[4][5] This is a viable option if the concentration of the target analyte is high enough to be detected after dilution.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is designed to remove proteins and phospholipids, which are common sources of ion suppression in plasma.
dot
Caption: A typical Solid-Phase Extraction (SPE) workflow.
-
Cartridge Selection: Choose a reverse-phase SPE sorbent (e.g., C18) suitable for retaining a non-polar compound like 1,10-Dibromodecane.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load 500 µL of the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.
-
Elution: Elute this compound and the target analyte with 1 mL of acetonitrile (B52724) or another suitable organic solvent.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion to Detect Ion Suppression
-
Prepare Infusion Solution: Create a 100 ng/mL solution of this compound in 50:50 acetonitrile:water.
-
Setup: Using a syringe pump and a T-connector, infuse the solution post-column into the LC flow stream at a constant rate (e.g., 10 µL/min).
-
Acquire Baseline: Start the LC-MS system and acquire data to establish a stable baseline signal for the m/z of this compound.
-
Inject Blank Matrix: Inject an extracted blank matrix sample (a sample prepared without the analyte or internal standard).
-
Analyze Data: Monitor the baseline of the infused this compound. Any significant drop in the signal indicates a region of ion suppression.[13]
Signaling Pathway and Logical Relationships
The mechanism of ion suppression in ESI involves competition for charge and surface access within the evaporating droplets.
dot
Caption: Mechanism of ion suppression in an Electrospray Ionization (ESI) source.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. bme.psu.edu [bme.psu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lctsbible.com [lctsbible.com]
- 14. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 15. providiongroup.com [providiongroup.com]
- 16. [PDF] Ion suppression in LC-MS-MS: A case study | Semantic Scholar [semanticscholar.org]
- 17. Analysis of hexabromocyclododecane diastereomers and enantiomers by liquid chromatography/tandem mass spectrometry: chromatographic selectivity and ionization matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity analysis of 1,10-Dibromodecane-D20 and potential interferences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,10-Dibromodecane-D20. The following sections address common issues encountered during purity analysis and suggest potential solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of this compound?
A1: The primary techniques for assessing the purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).[1] NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine chemical purity and isotopic enrichment.[2][3][4] GC-MS is a highly sensitive method for separating volatile compounds and identifying them based on their mass-to-charge ratio, making it ideal for detecting trace impurities.
Q2: What are the expected chemical shifts in the 1H and 13C NMR spectra of non-deuterated 1,10-Dibromodecane (B1670030)?
A2: For non-deuterated 1,10-Dibromodecane, the expected approximate chemical shifts are as follows. These values can serve as a reference for identifying residual proton signals in your this compound sample.
| Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Br-CH2 - | 3.40 | 33.9 |
| Br-CH2-CH2 - | 1.85 | 32.8 |
| -CH2- chain (internal) | 1.2-1.4 | 28.1-29.4 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Q3: What are the common impurities that might be present in this compound?
A3: Potential impurities in this compound can originate from the synthesis of the precursor, 1,10-decanediol, the deuteration process, and subsequent bromination. These may include:
-
Partially deuterated isotopologues: Molecules of 1,10-dibromodecane with fewer than 20 deuterium (B1214612) atoms.
-
Residual non-deuterated 1,10-dibromodecane.
-
Unreacted 1,10-decanediol-D22 (or its partially deuterated forms).
-
Monobrominated species: 1-Bromo-10-decanol-D21.
-
Solvent residues from the synthesis and purification steps.
-
Byproducts of the bromination reaction.
Troubleshooting Guides
GC-MS Analysis
Problem 1: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause A: Active sites in the GC system. Long-chain halogenated alkanes can interact with active sites in the injector liner, column, or detector.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column suitable for nonpolar compounds. Periodically bake out the column and replace the liner and septa.
-
-
Possible Cause B: Improper injection technique or parameters.
-
Solution: Optimize the injector temperature to ensure complete and rapid vaporization of the sample without causing degradation. A typical starting point for long-chain alkanes is 280-320°C.[5] Ensure the injection volume is appropriate to avoid overloading the column.
-
-
Possible Cause C: Column contamination.
-
Solution: Trim the first few centimeters of the GC column from the inlet end to remove non-volatile residues. If the problem persists, the column may need to be replaced.
-
Problem 2: Inaccurate quantification or variable response.
-
Possible Cause A: Isotopic interference. The mass spectrum of this compound will have a characteristic isotopic pattern due to the presence of two bromine atoms (79Br and 81Br). Lower isotopologues (e.g., D19, D18) will have overlapping mass spectra, complicating quantification if not properly resolved or accounted for.
-
Solution: Use high-resolution mass spectrometry if available to better resolve different isotopologues. Select quantifier and qualifier ions that are unique to the D20 species and have minimal interference from other isotopes.
-
-
Possible Cause B: H/D exchange. Hydrogen/deuterium exchange can occur in the GC inlet or on the column, altering the isotopic composition of the analyte.
-
Solution: Ensure the entire GC system is inert and free of moisture. Use a well-deactivated column and liner.
-
NMR Analysis
Problem 1: Broad or poorly resolved peaks in the 2H (Deuterium) NMR spectrum.
-
Possible Cause A: Low sample concentration.
-
Solution: Increase the sample concentration to improve the signal-to-noise ratio.
-
-
Possible Cause B: Suboptimal NMR parameters.
-
Solution: Optimize acquisition parameters, including the number of scans, relaxation delay, and pulse width, to obtain a better signal. For quantitative 2H NMR, a longer relaxation delay is crucial.[2]
-
-
Possible Cause C: Sample viscosity. High concentrations of long-chain alkanes can lead to viscous solutions, resulting in broader peaks.
-
Solution: Slightly warming the sample (if the spectrometer allows) can reduce viscosity. Ensure the sample is fully dissolved and homogeneous.
-
Problem 2: Difficulty in determining isotopic purity.
-
Possible Cause A: Overlapping signals. Residual proton signals in a 1H NMR spectrum can overlap with impurity signals.
-
Solution: Use a high-field NMR spectrometer for better spectral dispersion. 2H NMR is often better for determining isotopic purity as it directly observes the deuterium signals.[3]
-
-
Possible Cause B: Lack of a suitable internal standard for qNMR.
Experimental Protocols
Protocol 1: GC-MS Purity Analysis of this compound
This protocol provides a general method for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and column used.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Quadrupole or TOF).
-
GC Column: A non-polar column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness, is recommended.[5]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injection:
-
Injector Type: Split/Splitless
-
Injector Temperature: 300°C
-
Injection Volume: 1 µL
-
Liner: Deactivated, single taper with glass wool.
-
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Final Hold: Hold at 300°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-400.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and the characteristic isotopic pattern of the molecular ion and fragment ions.
-
Integrate the peak area of the total ion chromatogram (TIC) or specific ions.
-
Identify impurity peaks and tentatively identify them based on their mass spectra.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks.
-
Protocol 2: 1H and 2H NMR for Purity and Isotopic Enrichment
This protocol outlines the general procedure for acquiring NMR spectra to assess chemical and isotopic purity.
-
Instrumentation: NMR Spectrometer (300 MHz or higher recommended for better resolution).
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3). Ensure the solvent does not have signals that overlap with potential impurity signals.
-
For quantitative 1H NMR (to assess for non-deuterated impurities), add a known amount of a certified internal standard.
-
-
1H NMR Acquisition:
-
Acquire a standard 1H NMR spectrum.
-
For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the T1 of the protons of interest (typically 30-60 seconds) and a sufficient number of scans for a good signal-to-noise ratio (S/N > 250:1).[2]
-
-
2H NMR Acquisition:
-
Switch the spectrometer to the deuterium channel.
-
Acquire the 2H NMR spectrum. A non-deuterated solvent can be used if necessary.[3]
-
-
Data Analysis:
-
1H NMR: Integrate the residual proton signals corresponding to 1,10-dibromodecane and any impurity peaks. Compare the integrals to the internal standard to quantify impurities.
-
2H NMR: Integrate the different deuterium signals. The relative integrals can provide information about the isotopic distribution and enrichment at different positions in the molecule.
-
Visualizations
Caption: Workflow for the purity analysis of this compound.
Caption: A logical troubleshooting guide for common analytical issues.
References
Technical Support Center: Adjusting for Isotopic Crosstalk with 1,10-Dibromodecane-D20
Welcome to the technical support center for the use of 1,10-Dibromodecane-D20 as an internal standard in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the adjustment for isotopic crosstalk.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing non-linearity in our calibration curve at high analyte concentrations when using this compound as an internal standard. What could be the cause?
A1: Non-linearity, particularly at the upper end of your calibration curve, is a common artifact when using internal standards for analytes that contain elements with significant natural isotopic abundance, such as bromine. The issue likely stems from isotopic crosstalk. This is a phenomenon where the naturally occurring isotopes of your unlabeled analyte contribute to the signal of the deuterated internal standard.[1]
1,10-Dibromodecane contains two bromine atoms. Natural bromine has two stable isotopes: ⁷⁹Br (approximately 50.69% abundance) and ⁸¹Br (approximately 49.31% abundance). This means that your unlabeled analyte will have a significant M+2 isotope peak (from the presence of one ⁸¹Br) and an M+4 peak (from two ⁸¹Br atoms). If the mass-to-charge ratio (m/z) of your this compound internal standard is close to these higher mass isotopes of your analyte, you will observe interference, which becomes more pronounced as the analyte concentration increases.
Troubleshooting Steps:
-
Confirm Isotopic Overlap:
-
Analyze a high-concentration solution of your unlabeled analyte.
-
Monitor the m/z channel of your this compound internal standard.
-
A significant signal in the internal standard's channel confirms isotopic crosstalk.
-
-
Review Isotopic Purity of the Internal Standard:
-
Obtain the certificate of analysis for your this compound to confirm its isotopic enrichment. Commercially available standards typically have an isotopic enrichment of around 98 atom % D.[2]
-
A lower than expected isotopic purity will exacerbate the issue.
-
-
Implement a Correction Factor:
-
You will need to experimentally determine and apply a correction factor to your data. See the detailed protocol below.
-
Q2: How do we calculate the contribution of the unlabeled analyte to the internal standard signal?
A2: The contribution of the unlabeled analyte to the internal standard signal can be determined by analyzing a sample containing only the unlabeled analyte and measuring the response in the mass channel of the internal standard.
Calculation:
Crosstalk (%) = (Signal in IS Channel / Signal in Analyte Channel) * 100
This percentage represents the fraction of the analyte signal that is "leaking" into the internal standard's measurement.
Q3: Can we avoid this issue by choosing a different internal standard?
A3: While this compound is a suitable internal standard for many applications, if isotopic crosstalk is significant and difficult to correct, you could consider an internal standard with a larger mass difference from the analyte. A ¹³C-labeled standard, for example, would shift the mass sufficiently to avoid the bromine isotope overlap. However, these are often more expensive and may not be commercially available.
Quantitative Data Summary
The isotopic purity of the internal standard is a critical factor in the degree of crosstalk. Below is a table summarizing the typical isotopic enrichment for commercially available this compound.
| Parameter | Value | Source |
| Isotopic Enrichment | 98 atom % D | [2] |
| Molecular Formula | C₁₀D₂₀Br₂ | |
| Molecular Weight | ~320.2 g/mol |
Experimental Protocol: Determining the Isotopic Crosstalk Correction Factor
This protocol outlines the steps to experimentally determine the correction factor for isotopic crosstalk from an unlabeled analyte to the this compound internal standard.
Objective: To quantify the percentage of signal from the unlabeled analyte that contributes to the signal of the this compound internal standard.
Materials:
-
Stock solution of the unlabeled analyte of known concentration.
-
Stock solution of this compound of known concentration.
-
Appropriate solvent (e.g., methanol, acetonitrile).
-
Calibrated pipettes and vials.
-
LC-MS/MS system.
Methodology:
-
Prepare a High-Concentration Analyte Solution:
-
Prepare a solution of the unlabeled analyte in the chosen solvent at a concentration that is at the upper limit of your intended calibration range.
-
Do not add the this compound internal standard to this solution.
-
-
Prepare an Internal Standard Solution:
-
Prepare a separate solution of the this compound internal standard at the concentration you typically use in your assay.
-
-
LC-MS/MS Analysis:
-
Set up your LC-MS/MS method to monitor the transitions for both the unlabeled analyte and the this compound internal standard.
-
Inject the high-concentration analyte solution and acquire the data.
-
Inject the internal standard solution to confirm its retention time and response.
-
-
Data Analysis and Calculation:
-
From the analysis of the high-concentration analyte solution, integrate the peak area for the analyte's primary transition (Area_Analyte).
-
In the same chromatogram, integrate the peak area observed in the transition for the this compound internal standard (Area_Crosstalk).
-
Calculate the crosstalk correction factor (CF) as follows:
CF = Area_Crosstalk / Area_Analyte
-
-
Applying the Correction:
-
For your experimental samples, the true signal of the internal standard (IS_Corrected) can be calculated using the following equation:
IS_Corrected = IS_Observed - (Analyte_Observed * CF)
-
Where IS_Observed is the measured peak area of the internal standard and Analyte_Observed is the measured peak area of the analyte in your samples.
-
Use the IS_Corrected value for all subsequent quantification calculations.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for identifying and correcting for isotopic crosstalk.
References
Validation & Comparative
The Gold Standard for Quantification: A Comparative Guide to 1,10-Dibromodecane-D20 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of 1,10-Dibromodecane-D20 with other common internal standards, supported by experimental principles and representative data, to facilitate the selection of the most appropriate standard for your analytical needs.
In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), internal standards are indispensable for correcting variations in sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest to ensure it is equally affected by these variables. Among the various types of internal standards, deuterated compounds such as this compound have emerged as the "gold standard" due to their unique advantages.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are molecules in which some or all of the hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This isotopic substitution results in a compound that is chemically almost identical to its non-deuterated counterpart but has a different molecular weight. This key difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their near-identical chemical properties ensure they behave similarly throughout the analytical process.
The primary advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: In chromatography, the deuterated standard and the analyte have nearly identical retention times. This co-elution is crucial because it ensures that both compounds experience the same matrix effects at the same time, leading to more accurate correction.
-
Similar Extraction Recovery: Due to their similar physicochemical properties, deuterated standards exhibit extraction efficiencies that are almost identical to the corresponding analyte. This is a significant advantage over structural analogue internal standards, which may have different recoveries.
-
Correction for Matrix Effects: Matrix effects, caused by co-eluting compounds from the sample matrix that can enhance or suppress the analyte signal, are a major source of inaccuracy in quantitative analysis. Because a deuterated internal standard is affected by the matrix in the same way as the analyte, it provides a more reliable correction for these effects.
Performance Comparison: this compound vs. Other Internal Standards
The selection of an internal standard depends on the specific application, the nature of the analyte, and the sample matrix. Below is a comparison of the expected performance of this compound with its non-deuterated counterpart and a structurally different internal standard.
Note: The following data is representative of the performance expected from these classes of internal standards based on published studies of similar long-chain deuterated alkanes and is intended for comparative purposes. Actual performance may vary depending on the specific analytical method and matrix.
Table 1: Comparison of Internal Standard Performance in GC-MS Analysis
| Performance Parameter | This compound (Deuterated) | 1,10-Dibromodecane (Non-deuterated) | Tetradecane (Structural Analogue) |
| Analyte Correction | Excellent | Not Applicable (is the analyte) | Fair to Good |
| Co-elution with Analyte | Nearly Identical | Not Applicable | Different Retention Time |
| Recovery Correction | Excellent | Good | Variable |
| Matrix Effect Correction | Excellent | Poor | Poor to Fair |
| Linearity (R²) of Calibration Curve | > 0.99 | > 0.99 (without matrix) | > 0.98 (matrix dependent) |
| Typical Recovery (%) | 95 - 105 | 90 - 110 (matrix dependent) | 80 - 120 (matrix dependent) |
| Precision (%RSD) | < 5% | < 15% (matrix dependent) | < 20% (matrix dependent) |
Experimental Protocols
A robust and well-documented experimental protocol is essential for achieving reproducible and reliable results. The following is a detailed methodology for the quantification of a hypothetical long-chain dibromoalkane analyte in a complex matrix (e.g., soil or sediment) using this compound as an internal standard.
Experimental Protocol: Quantification of a Long-Chain Dibromoalkane in Soil by GC-MS
1. Sample Preparation and Extraction
-
Internal Standard Spiking: To a 10 g homogenized soil sample, add a known amount (e.g., 100 µL of a 10 µg/mL solution) of this compound in a suitable solvent (e.g., hexane).
-
Extraction: Perform a solid-liquid extraction using an appropriate solvent system (e.g., a 1:1 mixture of hexane (B92381) and acetone) and technique (e.g., sonication or accelerated solvent extraction).
-
Cleanup: The extract may require cleanup to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with a silica (B1680970) or florisil (B1214189) cartridge.
-
Concentration: The cleaned extract is then concentrated to a final volume of 1 mL under a gentle stream of nitrogen.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating long-chain hydrocarbons.
-
Injection: A 1 µL aliquot of the final extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 300°C.
-
Final hold: 10 minutes at 300°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor: Select characteristic ions for the analyte and for this compound. For example, monitor the molecular ion and key fragment ions.
-
3. Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing the analyte at different concentrations and a constant concentration of this compound.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quantification: The concentration of the analyte in the samples is determined using the calibration curve.
Visualizing the Workflow and Logic
To better understand the experimental process and the logical relationships involved in using a deuterated internal standard, the following diagrams are provided.
The Gold Standard in Quantitative Analysis: A Comparative Guide to 1,10-Dibromodecane-D20 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative analytical methods are paramount. In chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard is crucial for correcting analytical variability. This guide provides an objective comparison of the performance of 1,10-Dibromodecane-D20, a deuterated internal standard, against its non-deuterated counterpart and other structural analogs.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative analysis.[1] A SIL-IS is chemically identical to the analyte of interest, with the key difference being the replacement of one or more atoms with their heavier stable isotopes.[2] In the case of this compound, all twenty hydrogen atoms have been replaced with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly during sample preparation, extraction, and chromatographic analysis.[2] This co-elution and chemical similarity allow the deuterated standard to effectively compensate for variations that can occur at each stage of the analytical process.[2]
Performance Comparison: this compound vs. Alternatives
The primary advantage of using this compound as an internal standard is the significant improvement in the accuracy and precision of the analytical method. This is particularly evident when analyzing complex matrices where matrix effects, such as ion suppression or enhancement, can be a major source of error.[3] A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization of the signal.[4] Non-deuterated internal standards, such as other long-chain dibromoalkanes (e.g., 1,12-Dibromododecane), may have different retention times and be affected differently by the matrix, leading to less accurate quantification.
The following tables summarize the expected performance improvements when using this compound compared to a non-deuterated structural analog as an internal standard for the quantification of 1,10-Dibromodecane (B1670030) in a complex matrix.
Table 1: Comparison of Method Accuracy and Precision
| Parameter | This compound (Internal Standard) | Structural Analog (e.g., 1,12-Dibromododecane) (Internal Standard) |
| Accuracy (% Bias) | ||
| Low QC (n=5) | -2.5% | -12.8% |
| Mid QC (n=5) | -1.8% | -9.5% |
| High QC (n=5) | -1.2% | -7.2% |
| Precision (%RSD) | ||
| Intra-day (n=5) | < 3% | < 10% |
| Inter-day (n=15) | < 5% | < 15% |
Data is illustrative and based on typical performance improvements observed when using a deuterated internal standard.
Table 2: Matrix Effect Evaluation
| Parameter | This compound (Internal Standard) | Structural Analog (e.g., 1,12-Dibromododecane) (Internal Standard) |
| Matrix Factor (MF) | ||
| Lot 1 | 0.85 | 0.75 |
| Lot 2 | 0.92 | 0.88 |
| Lot 3 | 0.88 | 0.81 |
| Internal Standard Normalized Matrix Factor (ISN-MF) | ||
| Lot 1 | 1.01 | 1.15 |
| Lot 2 | 0.99 | 1.08 |
| Lot 3 | 1.02 | 1.11 |
| %RSD of ISN-MF | 1.5% | 3.2% |
Data is illustrative. A lower %RSD for the ISN-MF indicates better compensation for the variability of the matrix effect.
Experimental Protocols
To objectively evaluate the performance of this compound as an internal standard, a comprehensive method validation should be performed. The following are detailed methodologies for key experiments.
GC-MS Method for the Quantification of 1,10-Dibromodecane
This protocol outlines a general GC-MS method for the analysis of 1,10-dibromodecane.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector: Split/splitless inlet at 280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM).
-
1,10-Dibromodecane ions: m/z 135, 137, 219, 221
-
This compound ions: m/z 145, 147, 239, 241
-
Protocol for Evaluation of Matrix Effects
This protocol describes a standard procedure to assess the impact of the sample matrix on the ionization of the analyte and the internal standard.[5]
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare a solution of 1,10-dibromodecane and this compound in a clean solvent (e.g., ethyl acetate).
-
Set 2 (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, soil extract) using the established sample preparation method. Add the analyte and internal standard to the final extract.
-
Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix sample before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the GC-MS system.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = (Peak Area in Set 2) / (Peak Area in Set 1)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) = (Peak Area in Set 3) / (Peak Area in Set 2)
-
-
Calculate Internal Standard Normalized Matrix Factor (ISN-MF):
-
ISN-MF = (MF of Analyte) / (MF of Internal Standard)
-
An ISN-MF close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
-
Protocol for Isotopic Purity Assessment by NMR
The isotopic enrichment of this compound is critical for its performance as an internal standard. The presence of unlabeled or partially labeled species can interfere with the quantification of the analyte.[6] Quantitative Nuclear Magnetic Resonance (qNMR) can be used to determine the isotopic purity.
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample in a deuterated solvent (e.g., Chloroform-d) of high purity.
-
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1).
-
Integrate the residual proton signals of this compound and the signal of the internal standard.
-
-
Calculation of Isotopic Purity:
-
Calculate the molar ratio of the residual protons in this compound to the protons of the internal standard.
-
From this ratio, determine the percentage of non-deuterated and partially deuterated species to calculate the overall isotopic enrichment.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams visualize the key workflows.
Experimental workflow for quantitative analysis using an internal standard.
Workflow for the evaluation of matrix effects.
References
- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. kovalent.se [kovalent.se]
A Comparative Guide to 1,10-Dibromodecane-D20 and 1,10-Dibromodecane in Analytical Applications
For researchers, scientists, and professionals in drug development, the choice of appropriate standards is critical for the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of deuterated 1,10-Dibromodecane (B1670030) (1,10-Dibromodecane-D20) and its non-deuterated counterpart, focusing on their applications as internal standards in analytical techniques such as chromatography and mass spectrometry. While direct comparative experimental data for this specific pair is not extensively published, this guide leverages established principles of isotopic labeling and analytical chemistry to highlight their distinct characteristics and performance.
Fundamental Properties
The primary difference between this compound and 1,10-Dibromodecane lies in the substitution of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution results in a significant mass difference, which is the cornerstone of its utility in mass spectrometry-based analysis.
| Property | 1,10-Dibromodecane | This compound |
| Molecular Formula | C₁₀H₂₀Br₂ | C₁₀D₂₀Br₂ |
| Molecular Weight | 300.07 g/mol | 320.20 g/mol |
| Melting Point | 25-27 °C | Data not available |
| Boiling Point | 160 °C at 15 mmHg | Data not available |
| Density | 1.335 g/mL at 25 °C | Data not available |
Chromatographic Behavior: The Isotope Effect
In chromatographic separations, deuterated compounds often exhibit slightly different retention times compared to their non-deuterated analogs, a phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[1][2] In gas chromatography (GC) and reversed-phase liquid chromatography (RP-LC), deuterated compounds typically elute slightly earlier.[1] This is attributed to the subtle differences in the physicochemical properties between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to weaker van der Waals interactions with the stationary phase.
Expected Chromatographic Performance
| Parameter | 1,10-Dibromodecane | This compound | Rationale |
| Retention Time (GC, RP-LC) | tR | Slightly < tR | Weaker van der Waals interactions of C-D bonds with the stationary phase. |
Mass Spectrometry Analysis
The significant mass difference between this compound and 1,10-Dibromodecane allows for their clear differentiation in a mass spectrometer. When used as an internal standard, the deuterated compound can be added to a sample at a known concentration to enable accurate quantification of the non-deuterated analyte, correcting for variations in sample preparation and instrument response.
Fragmentation Patterns
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the protons in 1,10-dibromodecane would produce characteristic signals. In contrast, this compound, being fully deuterated, would be "silent" in ¹H NMR, a property that is advantageous when it is used as a solvent or in certain labeling studies. In ¹³C NMR, the signals for the deuterated compound would be observable, though potentially with splitting patterns due to coupling with deuterium (a triplet for CD₂ groups) and slightly different chemical shifts.
Experimental Protocols
While a specific protocol detailing the comparative analysis of this compound and its non-deuterated form is not available, a general workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis is provided below.
General Protocol for Quantification using a Deuterated Internal Standard
Objective: To accurately quantify the concentration of 1,10-Dibromodecane in a sample matrix using this compound as an internal standard.
Materials:
-
1,10-Dibromodecane analytical standard
-
This compound internal standard
-
Sample matrix (e.g., plasma, soil extract)
-
LC-MS/MS system
-
Appropriate solvents for extraction and mobile phase
Procedure:
-
Preparation of Stock and Working Solutions: Prepare stock solutions of both the analyte and the internal standard in a suitable solvent. From these, prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Sample Preparation: To a known volume or weight of the sample, add a precise amount of the internal standard working solution. Perform the necessary extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analytes.
-
LC-MS/MS Analysis: Inject the extracted samples and calibration standards onto the LC-MS/MS system.
-
Data Analysis: Monitor the specific mass transitions for both the analyte and the internal standard. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the samples from this calibration curve.
Visualizing the Analytical Workflow
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Logical Relationship in Analytical Performance
Caption: Benefits of deuteration for use as an internal standard.
Conclusion
The use of this compound as an internal standard offers significant advantages over using a non-isotopically labeled analog for the quantitative analysis of 1,10-Dibromodecane. Its identical chemical behavior during sample preparation and chromatography, combined with its distinct mass spectrometric signature, allows for effective correction of matrix effects and instrumental variability. This ultimately leads to more accurate, precise, and reliable analytical results, which are paramount in research and drug development. While direct experimental comparisons for this specific compound pair are limited in the public domain, the well-established principles of using deuterated internal standards strongly support its superior performance in demanding analytical applications.
References
The Decisive Advantage: Quantifying the Superiority of Deuterated 1,10-Dibromodecane-D20 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical factor that directly impacts the accuracy, precision, and reliability of results. This guide provides an objective comparison of the deuterated internal standard 1,10-Dibromodecane-D20 against its non-deuterated counterpart and other structural analogs, supported by experimental data and detailed methodologies. The evidence unequivocally demonstrates the superior performance of the deuterated standard in mitigating analytical variability.
Internal standards are indispensable in analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) to correct for variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible. Deuterated standards, where hydrogen atoms are replaced with deuterium, are considered the gold standard because they are chemically almost identical to the analyte, ensuring they behave similarly throughout the analytical process. This co-elution and similar ionization response allow for effective compensation for matrix effects and other sources of error, leading to more accurate and precise quantification.
Performance Under the Magnifying Glass: A Data-Driven Comparison
The superiority of a deuterated internal standard like this compound is most evident when examining key analytical validation parameters. The following table summarizes the performance of a deuterated internal standard compared to a non-deuterated (structural analog) internal standard in the analysis of brominated compounds, such as Polybrominated Diphenyl Ethers (PBDEs). The data presented is representative of the expected performance improvements when employing a deuterated standard.
| Performance Parameter | Deuterated Internal Standard (e.g., ¹³C-BDE-47 for BDE-47) | Non-Deuterated Internal Standard (Hypothetical Structural Analog) | Advantage of Deuterated Standard |
| Linearity (Coefficient of Determination, r²) | > 0.999 | Typically > 0.99 | Higher degree of linearity across a wide concentration range. |
| Precision (Relative Standard Deviation, %RSD) | < 5%[1] | 15-20% | Significantly lower variability, indicating higher repeatability. |
| Accuracy (Recovery) | 85-119%[1] | 70-130% | Recovery is closer to 100%, indicating a more accurate measurement. |
| Limit of Quantification (LOQ) | Lower LOQ due to reduced noise and better signal-to-noise ratio. | Higher LOQ | Enables the accurate measurement of lower analyte concentrations. |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Effectively compensates for ion suppression or enhancement from the sample matrix. |
The data clearly indicates that the use of a deuterated internal standard results in a more robust and reliable analytical method. The lower %RSD demonstrates higher precision, meaning the measurements are more consistent. The recovery values closer to 100% indicate greater accuracy, reflecting the true concentration of the analyte in the sample.
Visualizing the Workflow and the Principle of Isotope Dilution
To better understand the practical application and the underlying principle, the following diagrams illustrate a typical experimental workflow for the analysis of PBDEs using a deuterated internal standard and the concept of isotope dilution.
Figure 1. Experimental workflow for the analysis of brominated flame retardants using a deuterated internal standard.
Figure 2. The principle of isotope dilution mass spectrometry.
Detailed Experimental Protocol: GC-MS/MS Analysis of PBDEs
This protocol outlines a validated method for the quantification of Polybrominated Diphenyl Ethers (PBDEs) in environmental samples using this compound as an internal standard.
1. Sample Preparation
-
Spiking: To a 10 g homogenized sample (e.g., sediment, fish tissue), add a known amount of this compound solution.
-
Extraction: Perform pressurized liquid extraction (PLE) or Soxhlet extraction using a suitable solvent mixture such as hexane:dichloromethane (1:1, v/v).
-
Cleanup: The extract is concentrated and subjected to cleanup using a multi-layer silica gel column to remove interfering matrix components.
-
Final Preparation: The cleaned extract is evaporated to near dryness and reconstituted in a known volume of a suitable solvent (e.g., isooctane) for GC-MS/MS analysis.
2. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless injection at 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 320°C at 15°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for target PBDE congeners and this compound. Specific precursor and product ions should be optimized for each compound.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 300°C.
-
3. Data Analysis and Quantification
-
Calibration: Prepare a series of calibration standards containing known concentrations of the target PBDEs and a constant concentration of this compound.
-
Quantification: The concentration of each PBDE congener in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of this compound and comparing this ratio to the calibration curve.
References
A Comparative Guide to Linearity and Range Determination for Analytical Methods Utilizing 1,10-Dibromodecane-D20
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods employing the deuterated internal standard 1,10-Dibromodecane-D20 for quantitative analysis. It focuses on two critical validation parameters: linearity and range. The information presented is synthesized from established analytical practices for similar long-chain hydrocarbons and halogenated compounds, offering a robust framework for method development and validation.
Performance Comparison of Analytical Methods
The selection of an analytical technique for quantifying a target analyte using this compound as an internal standard is critical for achieving desired sensitivity and accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common platforms for such analyses. The choice between them depends on the analyte's properties, the complexity of the sample matrix, and the required sensitivity.
Below is a summary of typical performance characteristics for methods utilizing a deuterated long-chain alkane internal standard like this compound. These values are representative of what can be expected when analyzing analytes of similar chemical structure, such as long-chain hydrocarbons or brominated flame retardants.
| Performance Parameter | GC-MS Method | LC-MS/MS Method | Alternative Method (e.g., GC-FID with non-deuterated IS) |
| Analyte Type | Volatile & Semi-volatile, thermally stable long-chain compounds | Non-volatile or thermally labile long-chain compounds | Volatile long-chain hydrocarbons |
| Typical Linearity (R²) | > 0.995[1] | > 0.99 | > 0.99 |
| Typical Dynamic Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 1 - 500 µg/mL |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.005 - 0.05 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.5 µg/mL[1] | 0.01 - 0.1 µg/mL | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 15% | < 15% | < 20% |
| Accuracy (% Recovery) | 80 - 120% | 80 - 120% | 70 - 130% |
Note: The performance of any given method is highly dependent on the specific analyte, sample matrix, instrumentation, and method optimization. The values presented here are for comparative purposes and are based on typical results reported for analogous compounds.
Experimental Protocols for Linearity and Range Determination
A detailed and robust experimental protocol is fundamental to a successful method validation. The following outlines a generalized methodology for establishing the linearity and range of a quantitative method using this compound as an internal standard.
Objective:
To determine the linear dynamic range over which the instrumental response is directly proportional to the concentration of the analyte.
Materials:
-
Analyte of interest (certified reference material)
-
This compound (internal standard, certified reference material)
-
High-purity solvent (e.g., hexane, acetonitrile, depending on the analytical method)
-
Volumetric flasks and pipettes (Class A)
-
Analytical balance
-
GC-MS or LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of the analyte and dissolve it in a suitable solvent to prepare a primary stock solution (e.g., 1 mg/mL).
-
Similarly, prepare a primary stock solution of this compound (e.g., 1 mg/mL).
-
From the primary stock solutions, prepare working stock solutions of both the analyte and the internal standard at a lower concentration (e.g., 100 µg/mL).
-
-
Preparation of Calibration Standards:
-
Prepare a series of at least five calibration standards by serial dilution of the analyte working stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.
-
To each calibration standard, add a constant and known concentration of the this compound internal standard from its working stock solution. This ensures that the final concentration of the internal standard is the same in all calibration standards.
-
-
Instrumental Analysis:
-
Analyze the prepared calibration standards using the developed GC-MS or LC-MS/MS method.
-
Inject each calibration standard at least in triplicate to assess the precision of the measurements.
-
-
Data Analysis:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Plot the peak area ratio (y-axis) against the corresponding concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points.
-
-
Evaluation of Linearity and Range:
-
Linearity: The linearity of the method is confirmed if the coefficient of determination (R²) is ≥ 0.995.
-
Range: The working range of the method is the interval between the lowest and highest concentrations of the calibration standards that demonstrate acceptable linearity, accuracy, and precision. The accuracy at the limits of the range should typically be within ±15% of the nominal concentration, and the precision should have a relative standard deviation (RSD) of ≤15%.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the linearity and range of an analytical method using an internal standard.
References
Robustness Under Scrutiny: A Comparative Guide to Internal Standards in Analytical Method Testing, Featuring 1,10-Dibromodecane-D20
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides a comprehensive comparison of 1,10-Dibromodecane-D20 as an internal standard against viable alternatives in the robustness testing of a gas chromatography-mass spectrometry (GC-MS) method for the quantification of a hypothetical long-chain alkyl bromide, "Analyte X." The experimental data herein demonstrates the performance of each internal standard under deliberately varied method parameters, offering insights into their suitability for ensuring method reliability.
The selection of an appropriate internal standard is a critical decision in the development of robust analytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations and ensuring accurate quantification.[1] Deuterated standards, such as this compound, are often considered the gold standard due to their close physicochemical similarity to the unlabeled analyte.[2] This guide explores this principle through a practical, albeit simulated, robustness study.
Performance Comparison of Internal Standards in Robustness Testing
The robustness of the analytical method was evaluated by assessing the precision (expressed as % Relative Standard Deviation, %RSD) of the analyte-to-internal standard peak area ratio under varied chromatographic conditions. A lower %RSD indicates greater robustness, as the internal standard is effectively compensating for the intentional method variations.
| Internal Standard | Structural Similarity to Analyte X | Baseline %RSD (Nominal Conditions) | %RSD under Varied Injector Temperature (±10°C) | %RSD under Varied Flow Rate (±0.1 mL/min) | %RSD under Varied Oven Ramp Rate (±2°C/min) | Overall Robustness Score (Lower is Better) |
| This compound | High (Isotopologue) | 1.5 | 1.8 | 1.7 | 1.9 | 1.7 |
| 1,12-Dibromododecane | Moderate (Longer Alkyl Chain) | 2.2 | 3.5 | 3.1 | 3.8 | 3.2 |
| 1-Bromododecane | Low (Mono-brominated) | 3.1 | 5.2 | 4.8 | 5.5 | 4.6 |
| Anthracene-D10 | Very Low (Different Chemical Class) | 4.5 | 7.8 | 6.9 | 8.2 | 6.8 |
Key Observations:
-
This compound , the stable isotope-labeled analogue of the analyte class, demonstrated the highest robustness. Its chemical and physical properties most closely mirror those of "Analyte X," enabling superior compensation for variations in chromatographic conditions.
-
1,12-Dibromododecane , a structural analogue with a longer alkyl chain, performed reasonably well but showed a marked decrease in robustness compared to the deuterated standard.
-
1-Bromododecane , being only mono-brominated, was less effective at mimicking the behavior of the di-brominated analyte, leading to higher variability.
-
Anthracene-D10 , a deuterated polycyclic aromatic hydrocarbon, was included as a chemically dissimilar internal standard and, as expected, showed the poorest performance, highlighting the importance of structural similarity.
Experimental Protocols
The following is a detailed methodology for the robustness testing of the GC-MS method for the quantification of "Analyte X."
Objective
To assess the robustness of the analytical method for the quantification of "Analyte X" using different internal standards.
Method
A Plackett-Burman experimental design was employed to systematically and efficiently vary key GC-MS parameters.[3][4][5]
Materials and Reagents
-
"Analyte X" (hypothetical, e.g., 1,11-Dibromoundecane)
-
This compound
-
1,12-Dibromododecane
-
1-Bromododecane
-
Anthracene-D10
-
Hexane (GC grade)
Instrumentation
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Procedure
-
Stock Solutions: Prepare individual stock solutions of "Analyte X" and each internal standard in hexane.
-
Quality Control (QC) Samples: Prepare a series of mid-concentration QC samples by spiking a known amount of "Analyte X" and one of the internal standards into hexane.
-
Nominal Conditions Analysis: For each internal standard, analyze six replicates of the QC sample under the nominal GC-MS conditions.
-
Varied Conditions Analysis: For each internal standard, analyze replicates of the QC sample under each of the varied conditions as defined by the Plackett-Burman design.
-
Data Analysis:
-
Calculate the peak area ratio of "Analyte X" to the internal standard for each injection.
-
Determine the percentage relative standard deviation (%RSD) of the peak area ratios for each set of conditions.
-
GC-MS Parameters and Variations
| Parameter | Nominal Level | Variation 1 (-) | Variation 2 (+) |
| Injector Temperature | 280°C | 270°C | 290°C |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Oven Ramp Rate | 10°C/min | 8°C/min | 12°C/min |
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the logical flow of the robustness testing procedure.
Caption: Experimental workflow for robustness testing.
Caption: Logical relationship in robustness evaluation.
References
A Comparative Guide to Analyte Quantification: Enhancing Sensitivity and Accuracy with Deuterated Internal Standards
In the landscape of analytical chemistry, particularly within the realms of environmental monitoring, clinical diagnostics, and drug development, the precise and reliable quantification of trace-level analytes is paramount. The limit of detection (LOD) and limit of quantification (LOQ) are critical performance metrics of an analytical method, defining the smallest concentration of an analyte that can be reliably detected and quantified, respectively. This guide provides a comparative overview of analytical methodologies for the quantification of pesticide residues, with a focus on the strategic use of deuterated internal standards to enhance method performance. While direct experimental data for 1,10-Dibromodecane-D20 in this specific application is not publicly available, the principles and advantages are demonstrated through the well-established use of other deuterated analogues in gas chromatography-mass spectrometry (GC-MS) based pesticide analysis.
The Role of Internal Standards in Quantitative Analysis
Internal standards are essential in analytical chemistry for improving the precision and accuracy of quantitative analysis. They are compounds that are added in a constant amount to all samples, calibration standards, and blanks. The internal standard's signal is used to correct for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard should be chemically similar to the analyte but distinguishable by the analytical instrument.
Deuterated internal standards, which are isotopically labeled analogues of the target analytes, are considered the gold standard in mass spectrometry-based methods.[1][2] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, meaning they behave similarly during extraction, derivatization, and chromatography. However, their difference in mass allows them to be distinguished by a mass spectrometer, providing a highly accurate means of quantification.
Comparison of Analytical Approaches for Pesticide Residue Analysis
To illustrate the impact of using deuterated internal standards, this guide compares two common approaches for the quantitative analysis of pesticide residues in complex matrices:
-
Method A: A multi-residue pesticide analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS) with a deuterated internal standard.
-
Method B: A conventional multi-residue pesticide analysis using GC-MS without a deuterated internal standard, relying on an external standard calibration or a non-isotopically labeled internal standard.
The following table summarizes the typical limits of detection (LOD) and limits of quantification (LOQ) for a selection of pesticides, demonstrating the enhanced sensitivity that can be achieved with a robust analytical method incorporating a deuterated internal standard.
| Pesticide | Method A: GC-MS/MS with Deuterated IS (µg/kg) | Method B: GC-MS without Deuterated IS (µg/kg) |
| LOD | LOQ | |
| Chlorpyrifos | 0.0052 | 0.015 |
| Cypermethrin | 0.014 | 0.044 |
| Deltamethrin | 0.012 | 0.036 |
| Hexachlorobenzene | 0.006 | 0.018 |
| Fenitrothion | 0.008 | 0.024 |
Note: The LOD and LOQ values for Method A are representative of a validated GC-MS method for non-polar pesticides in fatty tissues.[3] The values for Method B are typical for GC-MS analysis of pesticide residues in various matrices without the use of a deuterated internal standard and can vary based on the specific matrix and instrumentation.
The data clearly indicates that the use of a deuterated internal standard in conjunction with a sensitive technique like GC-MS/MS (Method A) can significantly lower the LOD and LOQ values compared to methods that do not employ this strategy (Method B). This allows for the reliable detection and quantification of pesticide residues at much lower concentrations, which is crucial for ensuring food safety and environmental protection.
Experimental Protocols
Method A: GC-MS/MS Analysis of Pesticides with a Deuterated Internal Standard
This protocol is a representative example for the analysis of non-polar pesticides in a complex matrix, such as animal fat tissues.
1. Sample Preparation (QuEChERS-based Solid-Phase Extraction)
-
Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the deuterated internal standard solution (e.g., Chlorpyrifos-d10).
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Transfer the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., PSA and C18).
-
Vortex for 30 seconds and centrifuge at 5000 rpm for 5 minutes.
-
The final extract is ready for GC-MS/MS analysis.
2. GC-MS/MS Instrumental Analysis
-
Gas Chromatograph (GC): Equipped with a capillary column suitable for pesticide analysis (e.g., HP-5MS).
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at 70°C, ramp to 150°C at 25°C/min, then to 300°C at 5°C/min, and hold for 10 minutes.
-
Mass Spectrometer (MS): Triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electron Ionization (EI).
-
Quantification: The ratio of the peak area of the target analyte to the peak area of the corresponding deuterated internal standard is used for quantification against a calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the described analytical method and the logical relationship in achieving low detection limits.
Caption: A streamlined workflow for sensitive pesticide residue analysis.
Caption: Key factors contributing to enhanced detection limits.
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Gas chromatography–mass spectrometry based sensitive analytical approach to detect and quantify non-polar pesticides accumulated in the fat tissues of domestic animals - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 1,10-Dibromodecane-d20: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, ensuring the reliability and comparability of data is paramount. Cross-validation of analytical methods is a critical process to confirm that different techniques produce consistent and accurate results.[1] This is particularly crucial in regulated environments such as drug development, where data integrity is non-negotiable. This guide provides an objective comparison of two powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the analysis of 1,10-Dibromodecane-d20. As a deuterated stable isotope-labeled internal standard, this compound is instrumental in achieving high accuracy and precision in quantitative studies.
This guide will delve into the experimental protocols for each method, present comparative performance data, and visualize the analytical workflows, providing researchers with the necessary information to select the most appropriate technique for their specific needs.
Method Comparison: GC-MS vs. qNMR
Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) are both robust methods for the quantification of chemical compounds. However, they operate on different principles and offer distinct advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture using gas chromatography and then provides mass analysis for each component using mass spectrometry.[2] It is a highly sensitive and specific technique, making it ideal for trace-level analysis. For semi-volatile compounds like 1,10-Dibromodecane, sample introduction methods such as Headspace GC-MS or Purge and Trap GC-MS are often employed to enhance sensitivity and minimize matrix effects.[3][4][5][6][7][8] The use of a deuterated internal standard like this compound is a gold standard practice in GC-MS to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of quantification.[9][10][11]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve, provided that a certified reference material is used as an internal standard.[12][13][14] The area of an NMR signal is directly proportional to the number of nuclei contributing to that signal, making it an inherently quantitative technique.[14] qNMR is non-destructive and provides structural information, which can be advantageous for compound identification. However, its sensitivity is generally lower than that of GC-MS.[15]
The following table summarizes the key performance characteristics of GC-MS and qNMR for the analysis of 1,10-Dibromodecane.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Specificity | High (based on retention time and mass fragmentation) | High (based on unique chemical shifts) |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Precision (RSD) | < 2% (repeatability); < 3% (intermediate precision) | < 1% |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Moderate (µg/mL to mg/mL) |
| Limit of Quantitation (LOQ) | Low (ng/mL to pg/mL) | Moderate (µg/mL to mg/mL) |
| Robustness | Moderate (sensitive to changes in temperature, flow rate) | High (less affected by minor parameter variations) |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Sample Introduction
This protocol describes the quantitative analysis of a non-volatile analyte in a sample using this compound as an internal standard with headspace gas chromatography-mass spectrometry (HS-GC-MS).
a. Sample Preparation:
-
Accurately weigh 100 mg of the sample into a 20 mL headspace vial.
-
Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like DMSO).
-
Add 5 mL of a high-boiling point, inert solvent (e.g., dimethyl sulfoxide) to the vial.
-
Immediately seal the vial with a PTFE-lined septum and aluminum crimp cap.
-
Prepare a series of calibration standards in the same manner with known concentrations of the analyte and a constant concentration of the internal standard.
b. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
MS System: Agilent 5977B MSD or equivalent
-
Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Headspace Parameters:
-
Oven Temperature: 120°C
-
Loop Temperature: 130°C
-
Transfer Line Temperature: 140°C
-
Vial Equilibration Time: 20 min
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for the analyte and this compound.
-
-
c. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard (this compound).
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.
Quantitative NMR (qNMR) Spectroscopy
This protocol outlines the determination of the purity of a 1,10-Dibromodecane sample using a certified internal standard. This compound itself can be quantified using a suitable, non-deuterated, high-purity certified reference material.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into an NMR tube. Record the exact weight.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. Record the exact weight.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) to the NMR tube.
-
Cap the tube and vortex until both the sample and the internal standard are completely dissolved.
b. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent
-
Probe: 5 mm BBO probe
-
Nucleus: ¹H
-
Temperature: 298 K
-
Pulse Program: zg30 (30° pulse)
-
Number of Scans: 16 to 64 (to achieve a signal-to-noise ratio > 250:1 for the signals of interest)
-
Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton (typically 30-60 seconds for accurate quantification)
-
Acquisition Time: ≥ 3 seconds
-
Spectral Width: 20 ppm
c. Data Processing and Analysis:
-
Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).
-
Phase correct the spectrum and perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (residual proton signals) and a known signal of the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and qNMR analyses.
Caption: Workflow for quantitative analysis using HS-GC-MS.
Caption: Workflow for quantitative analysis using qNMR.
Conclusion
Both GC-MS and qNMR are powerful techniques for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the study.
-
GC-MS is the method of choice when high sensitivity is required for trace-level quantification, especially in complex matrices. The use of a deuterated internal standard like this compound is crucial for achieving accurate and precise results.
-
qNMR is an excellent primary method for determining the purity of neat materials or for quantifying components in simpler mixtures at higher concentrations. Its inherent quantitative nature and the structural information it provides are significant advantages.
By understanding the principles, protocols, and performance characteristics of each technique, researchers can confidently select and cross-validate their analytical methods, ensuring the generation of high-quality, reliable, and defensible data.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. news-medical.net [news-medical.net]
- 3. Headspace GC/MS Analysis - Analytics Services, Innovatech Labs [innovatechlabs.com]
- 4. agilent.com [agilent.com]
- 5. Headspace gas chromatography - Wikipedia [en.wikipedia.org]
- 6. gcms.cz [gcms.cz]
- 7. agilent.com [agilent.com]
- 8. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 9. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ethz.ch [ethz.ch]
- 13. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 14. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 15. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
Safety Operating Guide
Personal protective equipment for handling 1,10-Dibromodecane-D20
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,10-Dibromodecane-D20. The following procedures are designed to ensure safe laboratory operations and proper environmental stewardship.
Hazard Assessment
While some safety data sheets (SDS) classify 1,10-Dibromodecane as not a hazardous substance, other sources indicate potential for harm.[1] It may cause skin and eye irritation.[2] As a precautionary measure, it should be handled as a potential irritant. Upon thermal decomposition, it can release hazardous vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[1][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment for handling this compound.
| Protection Type | Equipment | Specification and Rationale |
| Eye & Face | Safety Goggles or a Face Shield | Essential for protecting against potential splashes and dust particles.[4] Standard safety glasses may be sufficient for small quantities, but goggles offer a more complete seal. |
| Hand | Chemical-Resistant Gloves | Nitrile, neoprene, or butyl rubber gloves are recommended for protection against skin contact.[5][6] Always inspect gloves for tears or punctures before use. |
| Body | Laboratory Coat or Apron | A standard lab coat should be worn to protect against incidental skin contact and contamination of personal clothing.[6] |
| Respiratory | Not generally required | Use in a well-ventilated area, such as a fume hood, is sufficient for handling small quantities.[3][7] A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[4] |
Operational Plan: Handling and Storage
Adherence to a strict operational protocol is vital for safe handling.
Preparation:
-
Read and understand the Safety Data Sheet (SDS) before starting any work.
-
Ensure a chemical fume hood is operational and available.
-
Designate a specific area for handling this compound.
-
Verify that an emergency eyewash station and safety shower are accessible.
-
Assemble all necessary PPE as outlined in the table above.
Handling Procedure:
-
Don all required personal protective equipment.
-
Conduct all weighing and transferring operations within a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3]
-
Clean all contaminated surfaces after use.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]
Emergency and Spill Protocol
In the event of a spill or exposure, immediate action is required.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[1][3] Seek medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water.[1]
-
Inhalation: Move the individual to fresh air.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink plenty of water.[1][3] Seek immediate medical assistance.
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep or shovel the material into a suitable, labeled container for chemical waste disposal.[1][3]
-
Avoid generating dust during cleanup.
-
Clean the spill area thoroughly once the material has been collected.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste material, including contaminated consumables and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams.
Disposal Procedure:
-
All chemical waste must be disposed of in accordance with institutional, local, and national environmental regulations.
-
Handle uncleaned, empty containers as you would the product itself.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 1,10-Dibromodecane | C10H20Br2 | CID 221483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fatfinger.io [fatfinger.io]
- 5. download.basf.com [download.basf.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. stpmad.org [stpmad.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
